Product packaging for Trehalose(Cat. No.:CAS No. 99-20-7)

Trehalose

Cat. No.: B1683222
CAS No.: 99-20-7
M. Wt: 342.30 g/mol
InChI Key: HDTRYLNUVZCQOY-LIZSDCNHSA-N
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Description

Historical Context and Discovery in Biological Systems

The discovery of trehalose dates back to 1832 when H. A. L. Wiggers identified a previously unknown sugar while studying ergot, a fungus affecting rye and other cereals mit.edu. Approximately a quarter-century later, in 1858, M. Berthelot found the same sugar in cocoons of the beetle Larinus used for medicinal purposes, naming it "this compound" after the cocoons, which were called 'trehala' mit.edumdpi.com. Early investigations into organisms capable of surviving dehydration, known as anhydrobionts, also contributed to the understanding of this compound's role mdpi.com. Leeuwenhoek's 17th-century observations of organisms in dust reviving upon contact with water can be seen as an early precursor to the study of desiccation tolerance, a phenomenon later strongly linked to this compound accumulation mdpi.com.

Broad Occurrence and Distribution Across Biological Domains

This compound is widely distributed in nature, found in a diverse array of organisms across different biological domains, including bacteria, fungi, invertebrates, and plants nih.govmdpi.comwikipedia.org. While its presence is noted in many species, significant accumulation of this compound is particularly characteristic of anhydrobionts – organisms capable of surviving extreme dehydration mit.edumdpi.com.

Table 1: Organisms Known to Contain this compound

Biological DomainExamples of OrganismsNotes
BacteriaEubacteria, Archaea, Mycobacteria, CorynebacteriaInvolved in osmotic stress response, temperature adaptation, cell wall structure mdpi.comwikipedia.org.
FungiYeast (Saccharomyces cerevisiae), Aspergillus niger, Claviceps purpureaCarbon storage, adaptive response to abiotic stress, present in spores and fruiting bodies mit.edumdpi.commdpi.comoup.com.
Plants"Resurrection plants" (Selaginella lepidophylla), Arabidopsis, some grassesDesiccation tolerance (especially in seeds and resurrection plants), signaling molecule mdpi.comfrontiersin.org.
InvertebratesInsects (grasshoppers, locusts, butterflies, bees), nematodes (Ascaris lumbricoides), brine shrimp, tardigradesEnergy source (e.g., for flight in insects), desiccation tolerance mit.edumdpi.comwikipedia.orgoup.com.

In insects, this compound serves as a primary blood sugar and energy source, with levels decreasing rapidly during activities like flight mdpi.comoup.comresearchgate.net. It is also found in high concentrations in nematode eggs mdpi.com. In contrast, vertebrates generally lack the ability to synthesize or store this compound, although the enzyme trehalase, which hydrolyzes this compound, is present in specific locations like the intestinal mucosa and kidneys in humans mdpi.comwikipedia.orgoup.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B1683222 Trehalose CAS No. 99-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1
Source PubChem
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InChI Key

HDTRYLNUVZCQOY-LIZSDCNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
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Molecular Formula

C12H22O11
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DSSTOX Substance ID

DTXSID3048102
Record name D-Trehalose
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Molecular Weight

342.30 g/mol
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Physical Description

Dry Powder, Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS], Solid
Record name .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl
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CAS No.

99-20-7
Record name Trehalose
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Record name TREHALOSE
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Melting Point

203 °C
Record name Trehalose
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Biosynthesis and Catabolism of Trehalose

Principal Enzymatic Pathways of Trehalose Synthesis

Several enzymatic pathways lead to this compound synthesis in nature. The most common and well-studied routes include the TPS/TPP pathway, the TreS pathway, and the TreYZ pathway. researchgate.netmdpi.com

The TPS/TPP pathway, also known as the OtsAB pathway, is considered the most common and best-studied route for this compound biosynthesis, conserved in many bacteria, fungi, insects, and plants. mdpi.comnih.govebi.ac.ukoup.com This pathway involves two enzymatic steps. First, This compound-6-phosphate (B3052756) synthase (TPS), encoded by the otsA gene in Escherichia coli, catalyzes the transfer of a glucose moiety from UDP-glucose to glucose-6-phosphate, resulting in the formation of this compound-6-phosphate (T6P) and UDP. mdpi.comebi.ac.ukoup.comoup.comnih.gov In the second step, this compound-6-phosphate phosphatase (TPP), encoded by the otsB gene in E. coli, dephosphorylates T6P to produce this compound and inorganic phosphate (B84403). mdpi.comebi.ac.ukoup.comoup.comnih.gov In organisms like Saccharomyces cerevisiae, the enzymes TPS1 and TPS2 form a multimeric complex with other regulatory proteins. ebi.ac.ukoup.com Research in Arabidopsis thaliana expressing E. coli genes has shown that expressing otsA leads to T6P accumulation, while expressing otsB results in low T6P levels, highlighting the roles of these enzymes in controlling T6P content. pnas.org

The this compound Synthase (TreS) pathway involves a single enzyme, this compound synthase (TreS), which catalyzes the reversible interconversion of maltose (B56501) into this compound. mdpi.comnih.govplos.orgnih.govnih.gov This reaction involves an intramolecular rearrangement of the glycosidic bond in maltose, converting the α-(1-4) linkage to the α-(1-1) linkage characteristic of this compound. mdpi.complos.org The TreS pathway is primarily found in bacteria. nih.gov Studies in Mycobacterium smegmatis have characterized the structure and activity of TreS, revealing its role in this reversible conversion. nih.govrcsb.org While primarily known for synthesis, in some organisms like Rhodobacter sphaeroides, the TreS pathway appears to be mainly involved in this compound catabolism. asm.org

The this compound Glycosyltransferring Synthase pathway, also known as the TreYZ pathway, is present in some bacteria and utilizes maltooligosaccharides or glucans as substrates for this compound production. mdpi.comnih.govplos.orgasm.orgresearchgate.net This pathway involves two enzymes: maltooligosylthis compound synthase (TreY) and maltooligosylthis compound trehalohydrolase (TreZ). mdpi.comnih.govplos.orgasm.orgresearchgate.net TreY catalyzes the conversion of the reducing end of an α-1,4 glucan into an α,α-1,1-linked non-reducing trehalosyl disaccharide end. plos.orgresearchgate.net Subsequently, TreZ cleaves the free this compound molecule from the maltooligosaccharide chain. plos.orgresearchgate.net This pathway allows for the synthesis of this compound from larger glucose polymers like starch or glycogen (B147801). mdpi.comnih.gov

Other less common pathways also exist, such as the TreT pathway, which synthesizes this compound from ADP-glucose and glucose, and the TreP pathway involving this compound phosphorylase, which can reversibly cleave this compound into glucose-1-phosphate and glucose. mdpi.comwikipedia.orgnih.govplos.orgresearchgate.net

This compound Synthase (TreS) Pathway

Enzymatic Degradation of this compound via Trehalase (TRE)

This compound is primarily degraded by the enzyme trehalase (TRE). mdpi.comwikipedia.orgplos.orgresearchgate.netoup.comoup.com Trehalase is a glycoside hydrolase that specifically cleaves the α,α-1,1-glycosidic bond of this compound, yielding two molecules of glucose. tuscany-diet.netmdpi.comwikipedia.orgoup.comoup.com This enzymatic hydrolysis is essential for mobilizing this compound as an energy source or when its protective function is no longer required. mdpi.com Trehalase is found in a wide range of organisms, including bacteria, fungi, plants, and animals. mdpi.complos.orgoup.com In mammals, trehalase is present in the intestinal mucosa, renal brush-border, liver, and blood, playing a role in the digestion of ingested this compound. tuscany-diet.netwikipedia.org Trehalase enzymes can be located in the cytoplasm (neutral trehalase) or within vacuoles (acid trehalase), depending on the organism and cellular compartment. mdpi.complos.org Studies on insect trehalase highlight its crucial role in energy metabolism and glucose generation for processes like flight. wikipedia.orgoup.com

Genetic and Biochemical Regulation of this compound Metabolic Flux

The synthesis and degradation of this compound are subject to intricate genetic and biochemical regulation, allowing organisms to control this compound levels in response to environmental conditions and developmental cues. mdpi.comwikipedia.orgresearchgate.netnih.gov In Escherichia coli, the expression of the otsBA operon, encoding TPS and TPP, is linked to the master stress-response regulator RpoS and is induced by conditions like hyperosmotic stress, desiccation, and entry into the stationary phase. nih.govasm.org However, this compound biosynthesis can also be induced by stress in an RpoS-independent manner. nih.gov

Interconnections with Core Cellular Metabolic Pathways (e.g., Glycolysis, Pentose (B10789219) Phosphate Pathway)

This compound metabolism is interconnected with core cellular metabolic pathways, particularly glycolysis and the pentose phosphate pathway, through shared intermediates like glucose-6-phosphate and glucose. pnas.orgnih.gov In the TPS/TPP pathway, glucose-6-phosphate and UDP-glucose, a derivative of glucose-1-phosphate (which is interconverted with glucose-6-phosphate), serve as substrates for T6P synthesis. ebi.ac.ukoup.comnih.gov This directly links this compound biosynthesis to the availability of glucose derivatives from glycolysis and glycogen metabolism.

Furthermore, this compound-6-phosphate (T6P) itself acts as a signaling molecule in some organisms, influencing carbon metabolism. pnas.orgdrugbank.com In plants like Arabidopsis thaliana, T6P plays a critical role in controlling carbohydrate utilization and growth, potentially by regulating glycolysis. pnas.org Studies have shown that manipulating T6P levels can significantly impact plant growth and the accumulation of respiratory intermediates. pnas.org In Mycobacterium tuberculosis, the TreS pathway is linked to a novel pathway that generates glycogen from this compound, highlighting a connection between this compound metabolism and glycogen synthesis. nih.govplos.orgnih.gov

Molecular and Cellular Mechanisms of Trehalose Action

Stabilization of Biological Macromolecules

Trehalose is widely recognized for its ability to stabilize biological macromolecules, including proteins and nucleic acids, under various stress conditions. researchgate.netamsbio.com This stabilization is critical for maintaining their structural integrity and function. researchgate.net

Protein Stabilization and Anti-Aggregation Mechanisms

This compound is a well-established stabilizer of proteins, preventing denaturation and aggregation caused by stresses like heat, cold, and dehydration. amsbio.commdpi.com Its protective action involves several proposed mechanisms.

Chemical Chaperone Activity and Refolding Assistance

This compound can act as a chemical chaperone, assisting in the correct refolding of unfolded polypeptides. acs.org While the exact mechanisms are still being investigated, studies have shown that this compound can influence protein folding landscapes. acs.org Some research suggests that this compound, similar to other chemical chaperones like trimethylamine-N-oxide (TMAO), can increase the rate of barrier crossing during refolding through nonenthalpic processes. acs.org It has also been proposed that this compound may act as a "release factor," freeing folding intermediates that molecular chaperones can then guide to the native state, suggesting a synergistic action between chemical and molecular chaperones. nih.gov

Preservation of Protein Hydration Shells and Structural Integrity

A key mechanism by which this compound stabilizes proteins involves its interaction with the protein hydration shell. The "water replacement theory" proposes that this compound substitutes water molecules around biomolecules, maintaining their three-dimensional structure by forming hydrogen bonds. nih.govrsc.org Alternatively, the "preferential exclusion theory" suggests that this compound is excluded from the immediate solvation layer of the protein, leading to a decrease in the solvation layer and restricting protein mobility, thereby stabilizing it against stress conditions. nih.gov Experimental data, including X-ray and neutron scattering studies, support the idea that sugars like this compound are preferentially excluded from the protein hydration shell, preserving its density. researchgate.netacs.org This preservation of the hydration shell is thought to be crucial for maintaining the protein's native structure. acs.orgsigmaaldrich.com this compound's ability to order the water network, even up to the third hydration shell, is also considered a factor in its protective action by reducing the amount of freezable water. nih.gov

Inhibition of Misfolded Protein Aggregation and Amyloid Formation

This compound is known to reduce the aggregation of pathologically misfolded proteins and inhibit the formation of amyloid fibrils, which are implicated in various neurodegenerative diseases. nih.govpatsnap.commdpi.com This property makes this compound a promising candidate for therapeutic interventions in protein aggregation-related disorders. nih.govacs.org this compound is thought to prevent protein aggregation by stabilizing the partially unfolded state of the protein rather than the native structure. nih.gov It can form a protective barrier that limits or prevents protein-protein interactions that would otherwise lead to aggregation. researchgate.net By stabilizing the folded state, this compound subsequently leads to less aggregation. tandfonline.com Studies have shown that this compound can delay or inhibit the conversion of soluble oligomers into insoluble elongated fibrils. tandfonline.com The effectiveness of this compound in inhibiting amyloid fibril formation can depend on factors such as ionic strength in the solution. nih.gov While the exact mechanism is still under investigation, it is believed to involve the stabilization of the native fold and potentially a weakening of hydrophobic interactions and hydrogen bonding between proteins. rsc.org

Nucleic Acid Protection (DNA/RNA)

This compound also demonstrates protective effects on nucleic acids, including DNA and RNA, which is important for accurate molecular diagnostics and the development of nucleic acid-based technologies like vaccines. pharmaexcipients.comnih.gov RNA is particularly less stable than DNA and is susceptible to degradation by RNases and physical stressors. pharmaexcipients.com this compound has been shown to protect RNA from degradation during storage at various temperatures. pharmaexcipients.com In experiments, total RNA extracted and dried in the presence of this compound showed less degradation compared to control samples. pharmaexcipients.com Quantitative polymerase chain reaction (qPCR) results further indicated that this compound was effective in preserving ribosomal RNA. pharmaexcipients.com this compound's stabilizing effect on DNA structure has also been observed, with it being more effective than other sugars in some cases. pharmaexcipients.com It can interact directly with nucleic acids, potentially facilitating the melting of double-stranded DNA and stabilizing single-stranded nucleic acids. researchgate.net The addition of this compound has also been shown to thermostabilize enzymes used in nucleic acid amplification technologies like RT-PCR and resolve secondary structures of RNA, leading to increased yields of cDNA transcripts. nih.gov

Cellular Membrane Stabilization

This compound plays a significant role in stabilizing cellular membranes, particularly under stress conditions such as dehydration and freezing. mdpi.comrsc.orgnih.gov This stabilization is crucial for maintaining cell viability and integrity. researchgate.netnih.gov The mechanism of membrane stabilization is proposed to involve this compound depressing the gel to liquid-crystalline phase transition temperature (Tm) of the dry membrane. nih.gov This prevents membrane disruption that typically occurs during phase transition upon rehydration. nih.gov At a molecular level, this compound is believed to replace the hydrogen bonds between water and the lipid phosphate (B84403) groups with hydrogen bonds between its own hydroxyl groups and the phosphate. nih.gov This interaction helps maintain membrane integrity in the absence of water. nih.gov this compound can stabilize phospholipids (B1166683) and proteins in the lipid bilayer by directly interacting with their polar head groups. mdpi.comnih.gov This interaction can depress the lipid phase transition temperature, allowing the cell membrane to remain in its native liquid crystalline state. nih.gov this compound's ability to form long-lived hydrogen bonds with water also contributes to regulating osmotic pressure and hydration balance, promoting cell survival under thermal stresses. mdpi.com Studies on human platelets have confirmed this compound's suitability as a cryoprotectant to stabilize cell membranes during freeze-drying. researchgate.net

Water Replacement Theory and Hydrogen Bonding Interactions with Phospholipids

The water replacement hypothesis is a widely accepted explanation for how this compound stabilizes biological structures, including phospholipid membranes, during dehydration nih.govnih.govresearchgate.netnih.gov. This theory posits that as water is removed from the cellular environment, this compound molecules substitute for water molecules, forming hydrogen bonds with the polar and charged groups of phospholipid headgroups nih.govnih.govresearchgate.net. These hydrogen bonding interactions help to maintain the hydration shell around the phospholipids, preventing the collapse and disorganization of the membrane bilayer that would otherwise occur upon water removal nih.govresearchgate.net.

Molecular dynamics simulations have provided detailed insights into these interactions, showing that this compound can directly hydrogen bond to the headgroups of phospholipids, even in the presence of water, and that these interactions become more significant as water content decreases nih.govjst.go.jp. Studies have shown that this compound can partially replace water molecules at the membrane surface, forming multiple hydrogen bonds simultaneously with lipid molecules nih.gov. This replacement of water by this compound helps to preserve the native structure and spacing of the lipid bilayer researchgate.net.

Research using techniques like Fourier transform infrared (FTIR) spectroscopy has provided experimental evidence of this compound interacting strongly with specific chemical groups in the phospholipid headgroups, such as the carbonyls, with these interactions being stronger than those formed with water acs.org. This strong hydrogen bonding is thought to be a key factor in the displacement of water and the subsequent stabilization of the membrane structure acs.org.

Glass Formation Hypothesis for Maintaining Membrane Physical State

Another significant mechanism by which this compound protects biological membranes is through its ability to form an amorphous glassy state upon dehydration or freezing nih.govku.dkacs.org. The glass formation hypothesis suggests that as water is removed, concentrated this compound solutions transition into a highly viscous, solid-like glassy matrix nih.govku.dk. This glassy state physically immobilizes cellular components, including membranes, preventing damaging structural changes such as lipid phase transitions and protein aggregation nih.govku.dkacs.org.

This compound has a notably high glass transition temperature (Tg) compared to other disaccharides like sucrose (B13894), meaning it can form a stable glass at higher temperatures or lower concentrations ku.dkacs.orgnih.gov. This property is considered crucial for its effectiveness as a bioprotector during desiccation and cryopreservation nih.govku.dk. Within this glassy matrix, the mobility of molecules is severely restricted, thus preserving the physical state and integrity of the membrane ku.dk.

The vitrification theory, closely related to the glass formation hypothesis, emphasizes that cells can survive within the vitrified fraction of a sample during cryopreservation nih.gov. This compound contributes to this by increasing the glass transition temperature of the solution and acting as a kosmotrope, ordering water molecules around it in a way that inhibits ice crystal formation, which can be highly damaging to membranes nih.govmdpi.com.

Modulation of Membrane Fluidity and Phase Transitions

This compound influences the physical state of biological membranes by modulating their fluidity and phase transitions mdpi.comoup.comnih.gov. Under conditions of stress, such as dehydration or cooling, membranes can undergo deleterious phase transitions, such as the transition from a fluid liquid-crystalline phase to a rigid gel phase, which can impair membrane function and lead to damage mdpi.comcore.ac.uk.

This compound has been shown to lower the temperature at which these membrane phase transitions occur, helping the membrane to remain in a more fluid state under conditions that would otherwise cause it to rigidify mdpi.comcore.ac.ukrsc.org. This modulation of membrane fluidity is thought to be a result of this compound's interactions with phospholipid headgroups and its ability to maintain adequate spacing between lipid molecules researchgate.netacs.org. By preventing or altering these phase transitions, this compound helps to preserve membrane integrity and function during stress mdpi.comacs.org.

Studies on various cell types and model membranes have demonstrated this compound's ability to enhance membrane fluidity and protect against cold shock and osmotic stress during processes like cryopreservation oup.comfrontiersin.org. For instance, research on goat spermatozoa showed that this compound treatment resulted in significantly higher membrane fluidity oup.com. This compound's interaction with phospholipids and its role in maintaining bilayer stabilization at the head group level contribute to this effect mdpi.comoup.com.

Modulation of Cellular Stress Responses

Beyond its direct interactions with membranes, this compound also modulates various cellular stress responses, contributing to cellular homeostasis and protection against damaging conditions mdpi.comnih.govnih.govresearchgate.net.

Mitigation of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, can lead to significant damage to cellular components, including lipids, proteins, and DNA mdpi.comnih.govresearchgate.net. This compound has been shown to effectively mitigate oxidative stress through several mechanisms nih.govfrontiersin.orgnih.govresearchgate.net.

Free Radical Scavenging Activity

This compound acts as a direct scavenger of free radicals, neutralizing highly reactive species such as hydroxyl radicals (OH·) and superoxide (B77818) anion radicals (O2−) nih.govfrontiersin.orgresearchgate.netdovepress.com. By directly interacting with these radicals, this compound prevents them from causing oxidative damage to vital cellular macromolecules like proteins and lipids nih.govresearchgate.netnih.gov.

Data from studies investigating the antioxidant capacity of this compound often involve measuring the reduction in markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation frontiersin.orgupm.edu.my. Lower levels of MDA in the presence of this compound indicate reduced lipid damage caused by free radicals frontiersin.orgupm.edu.my.

Preservation of Endogenous Antioxidant Enzyme Activity

In addition to direct radical scavenging, this compound can also contribute to mitigating oxidative stress by preserving or enhancing the activity of endogenous antioxidant enzymes nih.govfrontiersin.orgresearchgate.net. These enzymes, such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), are crucial for the cellular defense against ROS mdpi.comresearchgate.net.

Studies have shown that this compound can help maintain the activity of these enzymes under stress conditions that would otherwise lead to their inactivation or degradation nih.govfrontiersin.orgresearchgate.net. For instance, research in wheat leaves indicated that this compound preserved the activity of superoxide dismutase under oxidative stress induced by H2O2 nih.govresearchgate.net. Similarly, studies on cryopreserved spermatozoa have shown that this compound can modulate the activity of antioxidant enzymes like SOD and glutathione (B108866) peroxidase (GPx), contributing to reduced oxidative damage frontiersin.org.

Here is a table summarizing some research findings related to this compound's effect on antioxidant enzyme activity:

Organism/SystemStress ConditionEnzyme AffectedObserved Effect of this compoundSource
Wheat leavesOxidative stressSuperoxide dismutase (SOD)Preserved activity nih.govresearchgate.net
Goat spermatozoaCryopreservationSOD, Glutathione peroxidase (GPx)Modulated activity frontiersin.org
Cherry tomato fruitsPostharvest ripeningSOD, Ascorbate peroxidase (APX)Increased activity upm.edu.my
SH-SY5Y cells (neuroblastoma)6-OHDA toxicitySOD1, CatalaseModulation examined, context-dependent mdpi.com

This table illustrates that this compound's impact on antioxidant enzyme activity has been observed across different biological systems and stress types, highlighting its general role in supporting the cellular antioxidant defense machinery.

Compound Table:

Compound NamePubChem CID
This compound7427 fishersci.fifishersci.ienih.govuni.lu
Phosphatidylcholine24783 core.ac.uk
Cholesterol5997 core.ac.uk
Superoxide Anion4170514 researchgate.net
Hydroxyl Radical1115 researchgate.net
Hydrogen Peroxide784 researchgate.net
Malondialdehyde8058 frontiersin.org
Superoxide Dismutase60716 researchgate.net
Catalase3030238 researchgate.net
Ascorbate Peroxidase124127 researchgate.net
Glutathione Peroxidase134718 frontiersin.org

Note: PubChem CIDs are provided for the primary compounds discussed and relevant molecules involved in the mechanisms described.this compound is a naturally occurring, non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond wikipedia.orgfishersci.fi. This unique linkage contributes to its remarkable stability in solution, even under high temperatures and acidic conditions wikipedia.org. Found widely in bacteria, fungi, plants, and invertebrates, this compound is recognized for its ability to protect cells and biomolecules against various environmental stressors, including desiccation, extreme temperatures, and oxidative stress wikipedia.orgmdpi.comnih.govnotulaebotanicae.ro. Its protective functions are attributed to several molecular and cellular mechanisms.

This compound exerts its protective effects through diverse mechanisms at the molecular and cellular levels, particularly involving interactions with biological membranes and the modulation of cellular stress responses mdpi.com.

Interactions with Biological Membranes

This compound plays a crucial role in maintaining the integrity and function of biological membranes under stress conditions. Its interactions with membrane phospholipids are explained by several hypotheses.

Water Replacement Theory and Hydrogen Bonding Interactions with Phospholipids

The water replacement hypothesis is a widely accepted explanation for how this compound stabilizes biological structures, including phospholipid membranes, during dehydration nih.govnih.govresearchgate.netnih.gov. This theory posits that as water is removed from the cellular environment, this compound molecules substitute for water molecules, forming hydrogen bonds with the polar and charged groups of phospholipid headgroups nih.govnih.govresearchgate.net. These hydrogen bonding interactions help to maintain the hydration shell around the phospholipids, preventing the collapse and disorganization of the membrane bilayer that would otherwise occur upon water removal nih.govresearchgate.net.

Molecular dynamics simulations have provided detailed insights into these interactions, showing that this compound can directly hydrogen bond to the headgroups of phospholipids, even in the presence of water, and that these interactions become more significant as water content decreases nih.govjst.go.jp. Studies have shown that this compound can partially replace water molecules at the membrane surface, forming multiple hydrogen bonds simultaneously with lipid molecules nih.gov. This replacement of water by this compound helps to preserve the native structure and spacing of the lipid bilayer researchgate.net.

Research using techniques like Fourier transform infrared (FTIR) spectroscopy has provided experimental evidence of this compound interacting strongly with specific chemical groups in the phospholipid headgroups, such as the carbonyls, with these interactions being stronger than those formed with water acs.org. This strong hydrogen bonding is thought to be a key factor in the displacement of water and the subsequent stabilization of the membrane structure acs.org.

Glass Formation Hypothesis for Maintaining Membrane Physical State

Another significant mechanism by which this compound protects biological membranes is through its ability to form an amorphous glassy state upon dehydration or freezing nih.govku.dkacs.org. The glass formation hypothesis suggests that as water is removed, concentrated this compound solutions transition into a highly viscous, solid-like glassy matrix nih.govku.dk. This glassy state physically immobilizes cellular components, including membranes, preventing damaging structural changes such as lipid phase transitions and protein aggregation nih.govku.dkacs.org.

This compound has a notably high glass transition temperature (Tg) compared to other disaccharides like sucrose, meaning it can form a stable glass at higher temperatures or lower concentrations ku.dkacs.orgnih.gov. This property is considered crucial for its effectiveness as a bioprotector during desiccation and cryopreservation nih.govku.dk. Within this glassy matrix, the mobility of molecules is severely restricted, thus preserving the physical state and integrity of the membrane ku.dk.

The vitrification theory, closely related to the glass formation hypothesis, emphasizes that cells can survive within the vitrified fraction of a sample during cryopreservation nih.gov. This compound contributes to this by increasing the glass transition temperature of the solution and acting as a kosmotrope, ordering water molecules around it in a way that inhibits ice crystal formation, which can be highly damaging to membranes nih.govmdpi.com.

Modulation of Membrane Fluidity and Phase Transitions

This compound influences the physical state of biological membranes by modulating their fluidity and phase transitions mdpi.comoup.comnih.gov. Under conditions of stress, such as dehydration or cooling, membranes can undergo deleterious phase transitions, such as the transition from a fluid liquid-crystalline phase to a rigid gel phase, which can impair membrane function and lead to damage mdpi.comcore.ac.uk.

This compound has been shown to lower the temperature at which these membrane phase transitions occur, helping the membrane to remain in a more fluid state under conditions that would otherwise cause it to rigidify mdpi.comcore.ac.ukrsc.org. This modulation of membrane fluidity is thought to be a result of this compound's interactions with phospholipid headgroups and its ability to maintain adequate spacing between lipid molecules researchgate.netacs.org. By preventing or altering these phase transitions, this compound helps to preserve membrane integrity and function during stress mdpi.comacs.org.

Studies on various cell types and model membranes have demonstrated this compound's ability to enhance membrane fluidity and protect against cold shock and osmotic stress during processes like cryopreservation oup.comfrontiersin.org. For instance, research on goat spermatozoa showed that this compound treatment resulted in significantly higher membrane fluidity oup.com. This compound's interaction with phospholipids and its role in maintaining bilayer stabilization at the head group level contribute to this effect mdpi.comoup.com.

Modulation of Cellular Stress Responses

Beyond its direct interactions with membranes, this compound also modulates various cellular stress responses, contributing to cellular homeostasis and protection against damaging conditions mdpi.comnih.govnih.govresearchgate.net.

Mitigation of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, can lead to significant damage to cellular components, including lipids, proteins, and DNA mdpi.comnih.govresearchgate.net. This compound has been shown to effectively mitigate oxidative stress through several mechanisms nih.govfrontiersin.orgnih.govresearchgate.net.

Free Radical Scavenging Activity

This compound acts as a direct scavenger of free radicals, neutralizing highly reactive species such as hydroxyl radicals (OH·) and superoxide anion radicals (O2−) nih.govfrontiersin.orgresearchgate.netdovepress.com. By directly interacting with these radicals, this compound prevents them from causing oxidative damage to vital cellular macromolecules like proteins and lipids nih.govresearchgate.netnih.gov.

Data from studies investigating the antioxidant capacity of this compound often involve measuring the reduction in markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation frontiersin.orgupm.edu.my. Lower levels of MDA in the presence of this compound indicate reduced lipid damage caused by free radicals frontiersin.orgupm.edu.my.

Preservation of Endogenous Antioxidant Enzyme Activity

In addition to direct radical scavenging, this compound can also contribute to mitigating oxidative stress by preserving or enhancing the activity of endogenous antioxidant enzymes nih.govfrontiersin.orgresearchgate.net. These enzymes, such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), are crucial for the cellular defense against ROS mdpi.comresearchgate.net.

Studies have shown that this compound can help maintain the activity of these enzymes under stress conditions that would otherwise lead to their inactivation or degradation nih.govfrontiersin.orgresearchgate.net. For instance, research in wheat leaves indicated that this compound preserved the activity of superoxide dismutase under oxidative stress induced by H2O2 nih.govresearchgate.net. Similarly, studies on cryopreserved spermatozoa have shown that this compound can modulate the activity of antioxidant enzymes like SOD and glutathione peroxidase (GPx), contributing to reduced oxidative damage frontiersin.org.

Here is a table summarizing some research findings related to this compound's effect on antioxidant enzyme activity:

Organism/SystemStress ConditionEnzyme AffectedObserved Effect of this compoundSource
Wheat leavesOxidative stressSuperoxide dismutase (SOD)Preserved activity nih.govresearchgate.net
Goat spermatozoaCryopreservationSOD, Glutathione peroxidase (GPx)Modulated activity frontiersin.org
Cherry tomato fruitsPostharvest ripeningSOD, Ascorbate peroxidase (APX)Increased activity upm.edu.my
SH-SY5Y cells (neuroblastoma)6-OHDA toxicitySOD1, CatalaseModulation examined, context-dependent mdpi.com

This table illustrates that this compound's impact on antioxidant enzyme activity has been observed across different biological systems and stress types, highlighting its general role in supporting the cellular antioxidant defense machinery.

Osmoprotection and Osmotic Stress Mitigation

This compound functions as an effective osmoprotectant, helping cells survive and function under conditions of osmotic stress, such as dehydration, high salinity, or rapid changes in environmental water availability. preprints.orgnih.gov Osmotic stress can disrupt cellular processes and lead to cell death. nih.gov this compound mitigates these effects through several mechanisms.

One key mechanism is membrane stabilization. preprints.orgnih.gov Under dehydrating conditions, this compound can form hydrogen bonds with the polar headgroups of membrane phospholipids, replacing water molecules in the hydration layer around the membrane. nih.govmdpi.comnih.gov This interaction stabilizes the lipid bilayer structure, preventing structural changes and maintaining membrane integrity and fluidity, which is critical during dehydration or exposure to high osmolarity environments. preprints.orgnih.govfrontiersin.orgnih.gov

This compound also contributes to osmoprotection by stabilizing proteins. preprints.org It is proposed to replace water molecules in the hydration shell of proteins, preventing their denaturation and aggregation during water loss. nih.govmdpi.com This "water replacement" theory suggests that this compound maintains the native conformation of biomolecules under dehydrating conditions. nih.gov

Furthermore, this compound can form a glassy matrix, a non-crystalline, amorphous solid state, at high concentrations. nih.govnih.govresearchgate.netrsc.org This vitrification immobilizes and stabilizes biomolecules, preventing denaturation and aggregation under dehydrating conditions. nih.govnih.gov This glassy state helps proteins maintain their functional conformations under osmotic stress. nih.gov

Cryoprotection Mechanisms

This compound is a well-known cryoprotectant, protecting cells and tissues from damage caused by freezing and thawing processes. frontiersin.orgnih.govresearchgate.netrsc.org Freezing can lead to the formation of ice crystals, increased solute concentration, and membrane damage, all of which can be lethal to cells. plantprotection.pl this compound employs several mechanisms to counteract these detrimental effects.

One primary mechanism is the inhibition of ice crystal formation. frontiersin.orgresearchgate.netpreprints.org this compound disrupts the hydrogen bonding network of water molecules, which lowers the freezing point and inhibits the nucleation and growth of ice crystals. preprints.orgnih.gov This is particularly important in preventing the formation of large, damaging intracellular ice crystals. frontiersin.org

Similar to its role in osmoprotection, this compound stabilizes cellular membranes during freezing and thawing. frontiersin.orgnih.govresearchgate.net It interacts with membrane phospholipids, helping to maintain the membrane's structural integrity and preventing damage caused by cold shock and osmotic stress during the freeze-thaw cycle. frontiersin.orgnih.gov This stabilization may involve this compound integrating into the plasma membrane to prevent excessive dehydration and reduce physical damage from cell volume variations. frontiersin.org

This compound also protects proteins from cold-induced denaturation and aggregation. oup.comrsc.orgnih.govpnas.org While the hydrophobic effect is weaker at low temperatures, some proteins can still denature and precipitate. pnas.org this compound can prevent this by stabilizing proteins in their native state. nih.govpnas.org It may also slow down the dynamics of protein hydration water, contributing to its cryoprotective function. aip.org

Furthermore, this compound can form a glassy matrix during freezing, particularly in the unfrozen fraction of the sample. researchgate.netrsc.orgnih.gov This vitreous state immobilizes biomolecules and helps preserve their structure and function at low temperatures. researchgate.netnih.gov this compound's relatively high glass transition temperature (Tg) compared to other cryoprotectants contributes to the formation of this protective glassy state. frontiersin.orgrsc.org

Thermoprotection Mechanisms

This compound enhances the survival of organisms and stability of biomolecules under high-temperature conditions. oup.commdpi.comnih.govnih.gov Heat stress can lead to protein denaturation, aggregation, and membrane damage. oup.commdpi.com this compound acts as a thermoprotectant through several mechanisms.

A key mechanism involves the stabilization of proteins against thermal denaturation and aggregation. oup.comnih.govpnas.orgnih.gov this compound is thought to preferentially hydrate (B1144303) the surface of proteins, stabilizing their native conformation and increasing their melting temperature. nih.govnih.gov It can prevent the unfolding of enzymes at elevated temperatures and inhibit the formation of heat-induced protein aggregates. oup.comnih.gov This protective effect is often attributed to this compound's ability to modify the water environment surrounding proteins. nih.gov

This compound can also act as a "chemical chaperone," assisting in the proper folding of proteins and preventing the aggregation of misfolded ones during heat shock. nih.govpnas.orgnih.gov While it stabilizes partially folded proteins, it may also inhibit the refolding of denatured proteins after the stress is removed, potentially working alongside heat shock proteins. nih.govnih.govmdpi.com

In addition to protein protection, this compound may help maintain the integrity of cellular membranes under heat stress. oup.commdpi.com High temperatures can disrupt membrane fluidity and structure. This compound's interaction with membrane lipids, potentially through hydrogen bonding, could contribute to membrane stability during heat exposure. mdpi.com

Studies in yeast have shown a correlation between intracellular this compound levels and thermotolerance, suggesting a direct role of the sugar in surviving high temperatures. oup.comnih.govmdpi.com

Regulation of Autophagy

This compound has been increasingly recognized for its role in promoting autophagy, a crucial cellular process for degrading and recycling damaged organelles and misfolded proteins. preprints.orgmdpi.comnih.govplos.orgresearchgate.netbohrium.com Autophagy plays a vital role in maintaining cellular homeostasis and has implications in various diseases, including neurodegenerative disorders. preprints.orgmdpi.combohrium.comacs.org this compound can induce autophagy through several pathways, often described as mTOR-independent. nih.govplos.orgresearchgate.netacs.orgthno.orgtandfonline.comthno.orgarvojournals.orgescholarship.orgplos.org

Inhibition of the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

While often described as an mTOR-independent autophagy inducer, some research suggests that this compound can influence the mTOR pathway, specifically inhibiting mTORC1 activity. preprints.orgnih.govthno.orgarvojournals.orgescholarship.orgplos.org mTORC1 is a central regulator that inhibits autophagy under nutrient-rich conditions. nih.gov By inhibiting mTORC1, this compound can relieve this inhibition and promote the initiation of autophagy. preprints.orgnih.govthno.org

Studies have shown that this compound can accumulate in lysosomes and inhibit lysosomal mTORC1 signaling. thno.org This inhibition can lead to the dephosphorylation and activation of transcription factors that promote autophagy and lysosomal biogenesis. thno.org However, the precise mechanism by which this compound inhibits mTORC1 is still an area of research. nih.gov

Activation of Transcription Factor EB (TFEB)

A significant mechanism by which this compound induces autophagy is through the activation of Transcription Factor EB (TFEB). researchgate.netthno.orgtandfonline.comthno.orgarvojournals.orgnih.govnih.gov TFEB is a master regulator of lysosomal biogenesis and autophagy, controlling the expression of genes involved in lysosome function and autophagosome formation. thno.orgnih.gov Under normal conditions, TFEB is primarily located in the cytoplasm. Upon activation, it translocates to the nucleus, where it binds to target genes and promotes their transcription. thno.org

This compound promotes the cytoplasm-to-nucleus translocation of TFEB. thno.orgtandfonline.comarvojournals.orgnih.gov This translocation is associated with the dephosphorylation of TFEB. tandfonline.comnih.gov Some studies suggest that this compound's effect on TFEB translocation may involve the inhibition of kinases like Akt, which are known to phosphorylate and retain TFEB in the cytoplasm. thno.orgtandfonline.comarvojournals.org this compound has been shown to inhibit Akt activity, leading to TFEB dephosphorylation and nuclear entry. thno.orgarvojournals.org

Furthermore, this compound-induced TFEB activation leads to the upregulation of genes involved in autophagy and lysosomal function, including those encoding for lysosomal hydrolases, membrane proteins, and autophagy-related components. tandfonline.comnih.gov This transcriptional activation enhances the cell's capacity for autophagic clearance. thno.orgtandfonline.com

Some research indicates that this compound might induce lysosomal enlargement and transient membrane permeabilization, which could correlate with the activation of calcium-dependent phosphatase calcineurin, leading to TFEB dephosphorylation and nuclear translocation. tandfonline.comnih.gov

Activation of Forkhead Box Protein O1 (FOXO1)

This compound has also been implicated in the activation of Forkhead Box Protein O1 (FOXO1), another transcription factor that plays a role in regulating autophagy. mdpi.comresearchgate.netnih.govmdpi.comnih.gov FOXO1 can promote autophagy by regulating the expression of autophagy-related genes. nih.govnih.gov

Studies suggest that this compound may activate FOXO1 through dephosphorylation. mdpi.comnih.gov This dephosphorylation can lead to the activation of FOXO1 and subsequent triggering of autophagy. mdpi.comnih.gov Additionally, this compound's effect on FOXO1 may involve the inhibition of p38 MAPK, a pathway that can influence FOXO1 activity and autophagy signaling. mdpi.comnih.govnih.gov

Enhancement of Autophagic Flux and Clearance of Damaged Cellular Components

This compound has been identified as an effective inducer of autophagy, a crucial cellular process for the degradation and recycling of damaged organelles and misfolded proteins. mdpi.comnih.gov This enhancement of autophagic flux is considered a key mechanism behind this compound's protective effects against various cellular stresses and in models of neurodegenerative diseases. mdpi.comnih.govnih.govpreprints.org

Studies have shown that this compound can induce de novo autophagosome formation and increase autophagosome flux. nih.gov This process facilitates the removal of damaged cellular components, such as dysfunctional mitochondria through mitophagy and damaged endoplasmic reticulum through reticulophagy. nih.gov this compound's ability to enhance autophagic clearance is thought to be instrumental in reducing the accumulation of toxic protein aggregates associated with conditions like Alzheimer's disease (amyloid-beta plaques and hyperphosphorylated tau tangles), Parkinson's disease (alpha-synuclein), and Huntington's disease (mutant huntingtin protein). mdpi.com

The mechanism by which this compound activates autophagy is an area of ongoing research. Evidence suggests that this compound can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. mdpi.comnih.govpreprints.org Activation of TFEB leads to its translocation to the nucleus, promoting the expression of genes involved in autophagy and lysosomal function, thereby increasing the cell's capacity to degrade and recycle cellular components. mdpi.compreprints.org this compound may also influence the mTOR pathway, a central regulator of cellular responses to stress and nutrient availability, with some studies suggesting this compound inhibits mTOR signaling, thereby promoting autophagy activation. mdpi.compreprints.org

Cellular Signaling Roles

Beyond its role as a protectant, this compound and its metabolic intermediate, This compound-6-phosphate (B3052756) (T6P), act as important signaling molecules in various organisms, particularly in plants. researchgate.netnih.govfrontiersin.orgmdpi.com These signaling roles are crucial for coordinating growth, metabolism, and stress responses. researchgate.netnih.govfrontiersin.orgmdpi.commedcraveonline.com

This compound-6-Phosphate (T6P) as a Key Signaling Molecule in Plants

In plants, this compound-6-phosphate (T6P) is recognized as a potent and indispensable signaling molecule that integrates sugar metabolism with plant development. annualreviews.orgnih.govoup.comembopress.org T6P is synthesized from UDP-glucose and glucose 6-phosphate by the enzyme this compound-6-phosphate synthase (TPS), and subsequently dephosphorylated to this compound by this compound-6-phosphate phosphatase (TPP). nih.govoup.com While this compound levels in plants are generally low, T6P levels fluctuate in parallel with sucrose levels, suggesting its role as a sensor of the plant's sugar status. researchgate.netnih.govmpg.de

T6P plays a central role in regulating carbohydrate metabolism and is essential for normal plant growth and reproduction. nih.govoup.com It has been likened to insulin (B600854) in humans, acting as a signal that helps regulate sugar metabolism, transport, and storage. mpg.de High levels of T6P can signal abundant sugar availability, influencing processes like photosynthesis and starch synthesis. mpg.de Conversely, low T6P levels might signal resource sequestration. nih.gov

Research indicates that T6P regulates gene expression and metabolic pathways involved in plant growth and development, often through interaction with the SnRK1 (Sucrose non-fermenting 1-related protein kinase 1) pathway. medcraveonline.comembopress.org T6P is known to inhibit SnRK1 activity, which is a key regulator of energy status and stress responses in plants. nih.govmedcraveonline.comembopress.org This interaction allows T6P to balance growth and reproduction with available resources and coordinate responses to environmental changes. nih.govmedcraveonline.comembopress.org For instance, T6P has been shown to coordinate thermoresponsive hypocotyl growth with endogenous sugar availability in Arabidopsis thaliana, regulating the activity of transcription factors involved in growth. embopress.org

Regulation of Gene Expression in Stress Responses

This compound metabolism, particularly through the action of T6P, is intricately linked to the regulation of gene expression in response to various environmental stresses in plants and other organisms. mdpi.comfrontiersin.orgnih.govoup.comnih.gov

In plants, the expression of genes encoding enzymes in the this compound biosynthesis pathway, specifically TPS and TPP genes, is differentially regulated in response to abiotic stresses such as drought, salinity, and cold. nih.govnih.gov This differential regulation highlights the importance of this compound biosynthesis in mediating stress tolerance. nih.govnih.gov Studies in various plant species, including bottle gourd, have shown significant changes in TPS gene expression under environmental stressors. nih.gov

The signaling function of T6P extends to influencing the expression of stress-responsive genes. researchgate.netnih.govnih.gov By interacting with signaling pathways like SnRK1, T6P can modulate the transcription of genes involved in metabolic adjustments and protective mechanisms necessary for stress adaptation. medcraveonline.comembopress.org

In organisms like yeast (Saccharomyces cerevisiae), genes involved in this compound metabolism, such as TPS1, TPS2, TPS3, and TSL1, are regulated through stress-responsive elements (STRE) in their promoters, indicating their role in the general stress response pathway. oup.com While the presence of STRE suggests regulation through stress pathways, the specific expression patterns of these genes can vary, potentially due to the context of other regulatory sequences like heat shock elements (HSE). oup.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound7427 nih.govuni.lu
This compound-6-phosphate122336 drugbank.comnih.govmpg.deuni.lu
UDP-glucose10971
Glucose 6-phosphate5959
Glucose579
Sucrose5790
Amyloid-beta16184970
Tau protein6054552
Alpha-synuclein (B15492655)71337766
Huntingtin protein12367751
Rapamycin5284616
Validamycin A16129716
Abscisic acid (ABA)5280882
Indole798
Glyoxalase I (GLO1)11057
Superoxide Dismutase 2 (SOD2)135115811
Glycerol-3-phosphate dehydrogenase (GPD1)11973325
PIF4123978575
KIN10 (SnRK1)44213467
GRIK125961
TFEB11809783
mTOR6442111
AMPK25195750
LC3B24857
p62/SQSTM110230
HSPB8114155
SLC2A8/GLUT8124209
TPS1 (Arabidopsis)84173
TPP1 (Rice)437679
OtsA (E. coli)399038
TreR (E. coli)356697
OsMads6Not found
OsTPP1 (Rice)Not found
OsTPP2 (Rice)Not found
LsTPS (Bottle gourd)Not found
ScTPS2 (Yeast)850888
Agt1 (Yeast)851897

Data Table: this compound and Autophagy

Mechanism/EffectObserved InKey FindingsSource
Induces de novo autophagosome formationGFP-LC3 reporter cells, C17.2 neural stem cellsAs potent as rapamycin and starvation. nih.gov nih.gov
Increases autophagosome fluxGFP-LC3 reporter cells, C17.2 neural stem cellsEffective in increasing flux. nih.gov nih.gov
Reverses high glucose-suppressed autophagyIn vitro and in vivo modelsRestored functional autophagy. nih.gov nih.gov
Reduces p62 protein expressionIn vitro and in vivo modelsReduced levels of p62, an autophagy substrate. nih.gov nih.gov
Abolishes disruption of autophagosome complexesHigh glucose conditionsMaintained integrity of autophagosomes. nih.gov nih.gov
Promotes clearance of damaged organelles (mitophagy, reticulophagy)Neuroepithelial cells exposed to maternal diabetesRemoved defective mitochondria and damaged ER. nih.gov nih.gov
Activates TFEBVarious cell modelsLeads to nuclear translocation and expression of autophagy/lysosomal genes. mdpi.comnih.govpreprints.org mdpi.comnih.govpreprints.org
Inhibits mTOR pathwayVarious cell modelsPromotes autophagy activation. mdpi.compreprints.org mdpi.compreprints.org
Enhances clearance of misfolded proteinsModels of neurodegenerative diseasesReduces accumulation of toxic aggregates (amyloid-beta, tau, alpha-synuclein, huntingtin). mdpi.comnih.gov mdpi.comnih.gov
Induces expression of autophagic proteinsVarious cell modelsUpregulates SQSTM1/p62 and MAP1LC3B (LC3-II conversion). nih.gov nih.gov
Induces expression of HSPB8Various cell modelsUpregulates a facilitator of autophagic flux. nih.gov nih.gov
Stimulates lysosomal activityMouse RPEImproved autophagy-lysosome activity. biorxiv.org biorxiv.org
Penetrates mammalian cell membranesMammalian cellsVia fluid-phase endocytosis at millimolar concentrations. biorxiv.org biorxiv.org

Data Table: T6P Signaling in Plants

Signaling Role/EffectOrganism/ContextKey FindingsSource
Integrates sugar metabolism with developmentPlantsCentral and indispensable role. annualreviews.org annualreviews.org
Acts as a sensor of sucrose statusPlantsLevels change in parallel with sucrose. researchgate.net researchgate.net
Regulates carbohydrate metabolismPlantsEssential for normal growth and reproduction. nih.govoup.com nih.govoup.com
Influences photosynthesis and starch synthesisPlantsHigh T6P can divert carbon or inhibit starch breakdown depending on sucrose levels. mpg.de mpg.de
Interacts with SnRK1 pathwayPlantsInhibits SnRK1 activity, balancing growth and resource availability. nih.govmedcraveonline.comembopress.org nih.govmedcraveonline.comembopress.org
Coordinates thermoresponsive hypocotyl growth with sugar availabilityArabidopsis thalianaRequired for high-temperature promotion of growth, regulates PIF4 activity via KIN10. embopress.org embopress.org
Regulates gene expression in growth and development pathwaysPlantsModulates transcription of relevant genes. researchgate.netnih.govnih.gov researchgate.netnih.govnih.gov
Essential for embryogenesis and postembryonic growthArabidopsis thalianaLoss of TPS1 function leads to severe developmental defects. oup.com oup.com
Influences flowering timeArabidopsis thalianaRegulates transition to flowering. embopress.org embopress.org
Affects seedling biomass, adult plant biomass, and photosynthesisPlantsPerturbation of the pathway has wide-ranging phenotypic effects. annualreviews.org annualreviews.org
Regulates sucrose utilizationPlantsImpacts how sucrose is used. annualreviews.org annualreviews.org
Contributes to tolerance of abiotic stressesPlants (e.g., Arabidopsis thaliana)Involved in drought tolerance and other stress responses. annualreviews.orgnih.gov annualreviews.orgnih.gov

Data Table: Gene Expression Regulation by this compound/T6P in Stress Responses

Organism/ContextGenes RegulatedStress/ConditionKey FindingsSource
PlantsTPS and TPP genesAbiotic stresses (drought, salt, cold)Differential regulation of specific gene classes. nih.govnih.gov nih.govnih.gov
Bottle gourd (Lagenaria siceraria)LsTPS genesEnvironmental stressorsSignificant changes in expression levels. nih.gov nih.gov
PlantsStress-responsive genesEnvironmental challengesT6P signaling modulates transcription via pathways like SnRK1. researchgate.netmedcraveonline.comembopress.orgnih.govnih.gov researchgate.netmedcraveonline.comembopress.orgnih.govnih.gov
Saccharomyces cerevisiae (Yeast)TPS1, TPS2, TPS3, TSL1General stress responseRegulated through STRE elements in promoters. oup.com oup.com
Saccharomyces cerevisiae (Yeast)STRE-containing genes (e.g., CTT1, GLO1, GPD1)Various stressesExpression patterns can vary depending on promoter context and presence of other elements (e.g., HSE). oup.com oup.com
Escherichia coliGenes involved in stress tolerance, carbon/nitrogen metabolismStress conditions (possibly signaled by bacterial this compound)Genomic data revealed induction of several genes. mdpi.com mdpi.com

Research on Trehalose in Diverse Biological Systems

Role in Microbial Physiology and Pathogenesis

Trehalose plays significant roles in the physiology of various microorganisms, contributing to their survival under unfavorable conditions and, in some cases, acting as a factor in pathogenesis. mdpi.comresearchgate.net

Stress Tolerance and Survival in Bacteria, Yeast, and Fungi

This compound is well-documented for its ability to protect microbial cells against a variety of environmental stresses, including desiccation, freezing, heat, cold, and osmotic stress. researchgate.nettandfonline.commdpi.comsciopen.comnih.govfrontiersin.org In bacteria and yeast, this compound accumulates as a compatible solute, helping to maintain osmotic balance without interfering with cellular functions. researchgate.net It acts as a stress protectant by stabilizing proteins and membranes, preventing damage caused by dehydration or temperature extremes. researchgate.netmdpi.com For instance, increased levels of this compound in Streptomyces griseus spores enhance their resistance to heat and desiccation. nih.gov In Saccharomyces cerevisiae, intracellular this compound increases viability upon exposure to oxidative stress, correlated with a reduction in lipid peroxidation. mdpi.com Escherichia coli mutants unable to synthesize this compound show impaired survival at low temperatures compared to wild-type bacteria. tandfonline.com

Function as a Virulence Factor and Component of Cell Wall Structures in Pathogens (e.g., Mycobacterium tuberculosis)

In several bacterial and fungal pathogens, this compound or its derivatives contribute to virulence and are integral components of cell wall structures. mdpi.comresearchgate.nettandfonline.com Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, utilizes this compound extensively. nih.gov this compound is a major structural constituent of Mtb cell wall glycolipids, including this compound dimycolate (TDM), also known as cord factor. tandfonline.comnih.govwikipedia.org TDM is the primary lipid on the exterior of Mtb cells and is critical for the survival of Mtb within a host. wikipedia.orgnih.gov It influences the arrangement of Mtb cells and can modulate interactions with host defense mechanisms. tandfonline.comtandfonline.comwikipedia.org TDM is synthesized via the esterification of this compound with two mycolic acid residues. wikipedia.org this compound also serves as a carrier molecule (this compound monomycolate) for shuttling mycolic acids, essential components of the mycobacterial cell wall, between the cytoplasm and the periplasm. nih.govasm.org

Beyond structural roles, this compound can contribute to virulence by enabling pathogens to survive stressful conditions encountered within the host. mdpi.com For example, in Escherichia coli, the deletion of the treA gene, involved in this compound utilization, impaired the production of type 1 fimbriae, reducing cell invasion capacity and virulence in a mouse model of urinary tract infection. mdpi.com

Significance in Plant Biology and Abiotic Stress Adaptation

Although present in lower amounts compared to some microorganisms, this compound plays a crucial role in plant growth, development, and adaptation to abiotic stresses. researchgate.netsciopen.comresearchgate.netmaxapress.com In plants, this compound is synthesized via the TPS-TPP pathway, involving This compound-6-phosphate (B3052756) (T6P) as an intermediate. frontiersin.orgacs.orgnih.govfrontiersin.org T6P is recognized as an important signaling molecule that links carbohydrate status to plant growth and development. frontiersin.orgacs.orgnih.gov

Responses to Drought, Salinity, Cold, and Heat Stress

This compound accumulation in plants is associated with enhanced tolerance to various abiotic stresses, including drought, salinity, cold, and heat. sciopen.comfrontiersin.orgresearchgate.netmaxapress.comnih.gov It acts as an osmoprotectant and helps maintain cellular integrity under stress conditions. researchgate.netresearchgate.netnotulaebotanicae.ro Exogenous application of this compound or genetic modification to increase endogenous this compound levels has been shown to improve stress tolerance in various plant species. researchgate.netfrontiersin.orgnotulaebotanicae.ro For instance, this compound supplementation improved plant water relationships, photosynthetic performance, and antioxidant activities under drought stress. notulaebotanicae.ro Under salt stress, this compound application alleviated growth inhibition and improved physiological parameters in tomato plants. frontiersin.orgnih.govresearchgate.net Studies have also shown that this compound can mitigate the negative effects of cold stress in plants like rapeseed by improving antioxidant defense systems and regulating osmotic substances. frontiersin.orgmaxapress.com this compound pretreatment also alleviated heat-induced reductions in photosynthetic parameters in Emmenopterys henryi. researchgate.net

Regulation of Plant Growth and Development

This compound and its precursor, T6P, are involved in regulating various aspects of plant growth and development. researchgate.netmaxapress.comacs.orgnih.gov T6P acts as a signaling molecule that communicates the carbohydrate status of the plant, influencing pathways involved in growth and development. frontiersin.orgacs.orgnih.gov It has been shown to regulate developmental processes ranging from embryo development to leaf senescence. acs.orgnih.gov T6P can interact with phytohormones like auxin and the protein kinase SnRK1 to modulate growth in response to environmental conditions and carbon availability. acs.orgnih.gov While the direct physiological roles of this compound itself in plant growth are still being elucidated, exogenous application has shown varied effects, sometimes enhancing stress resistance but also potentially inhibiting vegetative growth at higher concentrations. acs.org this compound has also been reported to affect style length in solanaceous crops. maxapress.comacs.org

Impact on Photosynthetic Performance and Mineral Ion Homeostasis

This compound contributes to maintaining photosynthetic performance and mineral ion homeostasis under stress conditions. researchgate.netfrontiersin.orgnih.govresearchgate.netmdpi.com Under salt stress, this compound can improve photosynthetic efficiency by protecting chloroplast structures and stabilizing photosystems and metabolic enzymes. nih.govresearchgate.net It can upregulate genes related to photosynthetic pathways and the Calvin cycle, enhancing CO2 fixation and light energy utilization. nih.govmdpi.com

Furthermore, this compound plays a role in maintaining mineral ion homeostasis, particularly under salt stress. frontiersin.orgnih.govresearchgate.netmdpi.com Exogenous this compound application has been shown to inhibit the accumulation of sodium ions and help maintain a favorable potassium/sodium ratio in plants like tomato and maize, thereby alleviating ion toxicity. frontiersin.orgnih.govresearchgate.netmdpi.com This is partly achieved by promoting the secretion of organic acids from roots, which can improve the rhizosphere environment and stabilize ion transport. mdpi.com

Table 1: Role of this compound in Diverse Biological Systems

Biological SystemKey Role(s)Specific Examples / Findings
Bacteria, Yeast, FungiStress Tolerance (Desiccation, Freezing, Heat, Cold, Osmotic, Oxidative)Protects cell membranes and proteins researchgate.netmdpi.com. Increases viability under oxidative stress in S. cerevisiae mdpi.com. Enhances cold resistance in E. coli tandfonline.com.
Mycobacterium tuberculosisVirulence Factor, Cell Wall ComponentStructural component of TDM (cord factor) tandfonline.comnih.govwikipedia.org. Carrier molecule for mycolic acids (TMM) nih.govasm.org. Contributes to survival within host wikipedia.orgnih.gov.
PlantsAbiotic Stress Adaptation (Drought, Salinity, Cold, Heat)Osmoprotectant, maintains cellular integrity researchgate.netresearchgate.netnotulaebotanicae.ro. Improves water relations and antioxidant activity under drought notulaebotanicae.ro. Alleviates salt stress effects frontiersin.orgnih.govresearchgate.net.
PlantsRegulation of Growth and DevelopmentT6P acts as a signaling molecule for carbohydrate status frontiersin.orgacs.orgnih.gov. Influences embryo development, leaf senescence, and interaction with hormones acs.orgnih.gov.
PlantsPhotosynthetic Performance and Mineral Ion Homeostasis (under stress)Protects chloroplasts, stabilizes photosystems, upregulates photosynthetic genes nih.govresearchgate.netmdpi.com. Maintains K+/Na+ ratio under salt stress frontiersin.orgnih.govresearchgate.netmdpi.com.

Function in Invertebrate Organisms

This compound plays a crucial and multifaceted role in the physiology of invertebrate organisms, particularly insects and anhydrobiotic invertebrates. researchgate.netfrontiersin.org It serves as a major circulating carbohydrate, providing an instant source of energy for various biological processes, including flight and other energy-demanding activities. researchgate.netfrontiersin.org Beyond its metabolic function, this compound is also vital for countering abiotic stresses and is involved in processes like chitin (B13524) synthesis and development. researchgate.netresearchgate.netplos.org

Many invertebrates capable of surviving extreme dehydration, a state known as anhydrobiosis, accumulate significant amounts of this compound. researchgate.netdiva-portal.orgresearchgate.net This accumulation is a key adaptation that provides protection against desiccation. researchgate.netdiva-portal.org this compound is hypothesized to protect cellular structures by replacing water molecules that would normally hydrogen-bond with proteins and membranes, thereby preserving their structural integrity in the absence of water. tuscany-diet.netdiva-portal.org This can involve the formation of a glassy state that stabilizes biomolecules. tuscany-diet.netresearchgate.net

Studies on anhydrobiotic organisms like tardigrades and the sleeping chironomid Polypedilum vanderplanki have highlighted the correlation between this compound accumulation and the ability to survive desiccation. diva-portal.orgnih.gov In P. vanderplanki larvae, desiccation triggers the abundant synthesis of this compound, which is then transported to various tissues. nih.gov This accumulation is linked to increased activities of this compound synthetic enzymes (this compound-6-phosphate synthase and this compound-6-phosphate phosphatase) and suppressed activity of the degrading enzyme trehalase. nih.gov While this compound is a common protectant, some anhydrobiotic animals, such as certain rotifers and tardigrades, can enter anhydrobiosis with only moderate or even without significant this compound accumulation, relying on other protective molecules like late embryogenesis abundant (LEA) proteins. diva-portal.orgnih.gov

This compound is essential for the growth and development of insects, including the critical processes of molting and metamorphosis. researchgate.netresearchgate.netmdpi.com As the primary blood sugar in insects, this compound provides the necessary energy for these metabolically demanding stages. researchgate.netresearchgate.net Furthermore, this compound is considered a major substrate for chitin synthesis, a key component of the insect cuticle that is shed during molting. frontiersin.orgmdpi.com Studies have shown that interfering with this compound metabolism, for example, by silencing trehalase genes, can disrupt chitin metabolism and consequently affect insect growth and development. mdpi.com this compound metabolism in insect hemolymph is also essential for other physiological processes like flight and diapause. researchgate.net

Advanced Research Applications and Therapeutic Exploration

Neuroprotection in Models of Neurodegenerative Diseases

Trehalose has demonstrated neuroprotective effects in experimental models of several neurodegenerative conditions, which are often characterized by the accumulation of misfolded proteins and impaired cellular clearance mechanisms preprints.orgmdpi.comnih.gov.

Alzheimer's Disease Research

Studies in experimental models of Alzheimer's Disease (AD) have explored the potential therapeutic effects of this compound. Evidence suggests that dysfunction of autophagy and the aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau, contribute to AD pathogenesis nih.gov. This compound has been investigated for its ability to address these pathological hallmarks. In an Alzheimer's amyloid animal model, this compound was reported to improve cognition and reduce amyloid beta deposition in the hippocampus. alzdiscovery.org Another study using an Alzheimer's tau animal model indicated that this compound increased markers of autophagy, decreased tau levels, and reduced neuronal death in the brain. alzdiscovery.org Research also suggests that this compound's chaperone-like activity may prevent the production of different forms of Aβ. mdpi.com

Huntington's Disease Research

This compound has shown promise in research models of Huntington's Disease (HD), a polyglutamine expansion disorder characterized by the aggregation of mutant huntingtin protein preprints.orgmdpi.comnih.gov. Studies have demonstrated that this compound can inhibit the aggregation of proteins by interacting with expanded polyglutamines in mouse models of HD preprints.orgmdpi.com. Research indicates that this compound has the potential to inhibit protein aggregation at the initial stage of aggregate formation by increasing the stability of polyglutamine-containing proteins preprints.orgmdpi.com. This compound has also been shown to attenuate polyglutamine-mediated accumulation and cytotoxicity while facilitating the clearance of soluble mutant huntingtin mdpi.com. In vitro studies have shown that this compound can revert protein processing abnormalities in fibroblasts from HD patients plos.org.

Parkinson's Disease Research

In models of Parkinson's Disease (PD), a neurodegenerative disease characterized by the accumulation of alpha-synuclein (B15492655) and the loss of dopaminergic neurons, this compound has exhibited neuroprotective effects preprints.orgmdpi.commdpi.comnih.gov. Studies using a neurotoxin-induced mouse model of PD found that pre-treatment with this compound significantly reduced the loss of dopamine (B1211576) neurons and decreased levels of microglial activation, suggesting protection against neuroinflammation scienceofparkinsons.com. In a rat model of PD using a mutant version of alpha-synuclein, this compound protected dopamine cells against the toxic effects of alpha-synuclein and was found to activate autophagy, aiding in the clearance of excess alpha-synuclein scienceofparkinsons.com. This compound has been shown to enhance the survival of dopaminergic neurons and improve motor deficits in a rat model of PD nih.gov.

Mechanisms of Neuronal Cell Survival and Function Modulation

This compound impacts neuronal cell survival and function through several mechanisms. A key mechanism is the modulation of autophagy, a cellular process essential for clearing damaged proteins and organelles preprints.orgmdpi.comnih.gov. This compound is considered an effective autophagy inducer, promoting the clearance of misfolded proteins and damaged organelles, which can potentially alleviate the accumulation of toxic aggregates associated with neurodegenerative diseases researchgate.netnih.gov. This compound achieves this by inhibiting the mTOR pathway, a central regulator of cellular responses to stress and nutrient availability preprints.orgmdpi.comnih.gov. By regulating mTOR signaling, this compound promotes autophagy activation and facilitates the breakdown and recycling of cellular components, crucial for maintaining cell homeostasis preprints.orgmdpi.comnih.gov. This compound also activates TFEB (transcription factor EB), which is important in ameliorating disease phenotypes in multiple neurodegenerative disease models by upregulating genes related to lysosomal biogenesis and autophagy nih.govcurehspb8.org.

In addition to autophagy modulation, this compound directly affects protein homeostasis by inhibiting the aggregation of misfolded proteins, a hallmark of many neurodegenerative conditions preprints.orgmdpi.comnih.gov. This compound interacts with these proteins through hydrogen bonding, stabilizing their structures and preventing the aberrant interactions that lead to pathological aggregation preprints.orgmdpi.com. This helps maintain protein solubility and stability, preserving neuronal integrity and function preprints.org. This compound also acts as an osmoprotectant, safeguarding neurons against osmotic stress by stabilizing cellular membranes and protein structures preprints.org. Furthermore, this compound mitigates oxidative stress-induced neuronal damage by stabilizing cellular membranes and modulating mitochondrial function preprints.orgmdpi.comnih.gov.

Here is a summary of key mechanisms:

MechanismDescription
Autophagy ModulationEnhances clearance of misfolded proteins and damaged organelles, often via mTOR pathway inhibition and TFEB activation. preprints.orgmdpi.comnih.govcurehspb8.org
Protein Stabilization & Aggregation InhibitionDirectly interacts with misfolded proteins, stabilizing structures and preventing aggregation. preprints.orgmdpi.comnih.gov
OsmoprotectionStabilizes cellular membranes and protein structures, protecting against osmotic stress. preprints.org
Oxidative Stress MitigationStabilizes cellular membranes and modulates mitochondrial function to reduce oxidative damage. preprints.orgmdpi.comnih.gov

Attenuation of Excitotoxicity-Induced Neuroinflammation

This compound exhibits anti-inflammatory properties that are beneficial in the context of neurodegenerative damage preprints.orgmdpi.comnih.gov. It can attenuate excitotoxicity-induced neuroinflammation by suppressing pro-inflammatory cytokine release and inhibiting inflammasome activation preprints.orgmdpi.comnih.gov. By dampening excessive inflammatory responses implicated in neurodegeneration, this compound helps mitigate neuroinflammation and its detrimental effects on neuronal function and survival preprints.orgmdpi.com. Studies have shown that this compound can prevent the production of inflammatory cytokines such as IL-1β, IL-6, and TNFα in microglia exposed to inflammatory stimuli alzdiscovery.org.

Cardiovascular Disease Research

Research indicates that this compound holds potential in addressing various aspects of cardiovascular disease, primarily through mechanisms involving the induction of autophagy and modulation of inflammatory responses. ahajournals.orgnih.govresearchgate.net

Myocardial Damage Limitation and Cardiac Remodeling

Studies have investigated the effects of this compound on limiting myocardial damage and improving cardiac remodeling following events such as myocardial infarction (MI). In mouse models of chronic MI, oral administration of this compound significantly reduced cardiac remodeling, dysfunction, and heart failure, effects linked to the activation of autophagy. ahajournals.orgahajournals.orgnih.gov this compound has been shown to decrease cardiac damage and pathological remodeling in rat models after MI. nih.govfrontiersin.org Histopathological analysis in one study showed a significantly lower histopathological score in this compound-treated MI groups compared to untreated MI groups, indicating reduced cardiac damage and remodeling. nih.gov Furthermore, this compound administration has been associated with a reduction in left ventricular dilation and an increase in ventricular function in mice with LAD ligation. jacc.org The beneficial effects of this compound on fractional shortening and left ventricular weight/tibia length were attenuated in mice with a genetic defect in autophagy, suggesting the importance of autophagy in mediating these effects. ahajournals.org

Atherosclerosis Progression and Regression Studies

This compound has demonstrated potential in studies examining both the progression and regression of atherosclerosis. Activation of the transcription factor EB (TFEB) by this compound has been shown to protect against atherogenesis. frontiersin.orgresearchgate.net In mouse models, this compound administration reduced atherosclerosis development. ahajournals.org More recent studies have explored this compound's ability to promote the regression of established atherosclerotic plaques. In female mice with established atherosclerosis, this compound treatment led to a reduction in atherosclerosis burden, evidenced by decreased plaque lipid content, macrophage numbers, and IL-1β content, alongside increased plaque collagen deposition. frontiersin.orgresearchgate.netnih.gov This effect was observed to be sex-specific, as it was not observed in male counterparts in the same study. frontiersin.orgresearchgate.netnih.gov Activation of autophagy by this compound is hypothesized to promote atherosclerosis regression by enhancing reverse cholesterol transport in macrophages and vascular smooth muscle cells. ahajournals.orgahajournals.org

Table 1: Effects of this compound on Atherosclerosis in Female Mice

ParameterThis compound TreatmentControl
Plaque Lipid ContentReduced-
Macrophage NumbersReduced-
IL-1β ContentReduced-
Plaque Collagen ContentIncreased-

*Based on findings in female mice with established atherosclerosis. frontiersin.orgresearchgate.netnih.gov

Modulation of Vascular Inflammation and Cytokine Production

This compound has been shown to exert anti-inflammatory effects relevant to cardiovascular disease by modulating vascular inflammation and cytokine production. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. mdpi.commdpi.comd-nb.info Studies have indicated that this compound inhibits inflammatory responses induced by stimuli like hemolysate in cultured cells, reducing the production of inflammatory mediators and suppressing the activation of pathways like NF-κB. d-nb.info In the context of atherosclerosis, this compound administration has been linked to reduced cytokine production and vascular inflammation in macrophages. ahajournals.org

Table 2: Effects of this compound on Pro-inflammatory Cytokines in Macrophages

CytokineEffect of this compoundReference
IL-6Suppressed mdpi.comd-nb.info
TNF-αSuppressed mdpi.commdpi.comd-nb.info
IL-1βSuppressed frontiersin.orgresearchgate.netnih.gov
IL-1αSuppressed d-nb.info

Cardioprotection Against Ischemia-Reperfusion Injury

Research suggests that this compound may offer cardioprotection against ischemia-reperfusion (I/R) injury. This compound preconditioning has shown protective effects on cardiac and coronary endothelial function after I/R in rat models. nih.govresearchgate.net These effects were associated with a higher recovery rate of rate pressure product (RPP) and coronary flow (CF). nih.govresearchgate.net this compound preconditioning also reduced perivascular edema, myocardial oxidative stress, and apoptosis in these models. nih.govresearchgate.net The protective effects appear to involve the activation of the endothelial nitric oxide synthase (eNOS) signaling pathway. nih.govresearchgate.net Additionally, this compound has been reported to alleviate myocardial I/R injury by inhibiting NLRP3-mediated pyroptosis in cardiomyocytes. jacc.orgresearchgate.net

Metabolic Disorder Research

This compound has garnered attention for its potential role in the research of metabolic disorders, particularly concerning glucose homeostasis. frontiersin.orgnews-medical.netnih.govnih.govwashu.edusciencedaily.com

Glucose Homeostasis Modulation

Studies suggest that this compound can modulate glucose metabolism and help stabilize glucose homeostasis. frontiersin.orgnews-medical.netnih.govnih.gov this compound is associated with a slower release of glucose and a milder insulin (B600854) response compared to other sugars, leading to a relatively slow rise in blood sugar. news-medical.netnih.gov Research in mice indicates that this compound can block glucose from entering the liver and activate a gene (Aloxe3) that improves insulin sensitivity. washu.edusciencedaily.com This activation has been linked to increased calorie burning, reduced fat accumulation, decreased weight gain, and lower measures of fats and cholesterol in the blood. washu.edusciencedaily.com this compound consumption is thought to benefit hyperglycemic conditions by enhancing insulin sensitivity and reducing adipocyte accumulation. news-medical.net This can subsequently lead to reduced insulin secretion, control of postprandial glucose levels, regulation of postprandial insulin secretion, and improved beta cell function in the pancreas. news-medical.netnih.gov Clinical studies in overweight individuals have shown reduced glycemic and insulinemic responses following this compound intake. archivesofmedicalscience.com

Table 3: Proposed Mechanisms of this compound in Glucose Homeostasis Modulation

Insulin Sensitivity Improvement

Research indicates that this compound may play a role in improving insulin sensitivity. Studies in high-fat diet (HFD)-fed mice have shown that this compound treatment can reverse plasma insulin levels and improve insulin resistance, as measured by the homeostasis model assessment-insulin resistance (HOMA-IR). frontiersin.org Insulin tolerance testing (ITT) in these mice demonstrated significantly decreased blood glucose levels after insulin administration in the this compound group compared to control groups, suggesting enhanced insulin sensitivity. frontiersin.org

Clinical studies have also explored the effects of this compound on glucose metabolism and insulin sensitivity in humans. Some research suggests that this compound can modulate glucose metabolism and insulin sensitivity in healthy individuals. archivesofmedicalscience.com Previous studies have indicated that 12-week this compound ingestion improved glucose tolerance in subjects with a higher body mass index (BMI) and increased risk for type 2 diabetes, significantly reducing blood glucose after a 2-hour oral glucose tolerance test (OGTT) compared to a sucrose (B13894) group. archivesofmedicalscience.com this compound has been reported to evoke a lower glycemic response and reduce insulin resistance compared to other disaccharides. archivesofmedicalscience.com In overweight individuals, this compound intake has been shown to result in reduced glycemic and insulinemic responses, potentially improving metabolic syndrome markers. archivesofmedicalscience.com

Animal studies, such as those involving streptozotocin-induced diabetic rats, have shown that this compound administration could effectively ameliorate increased fasting blood glucose levels, glucose intolerance, and insulin response. archivesofmedicalscience.com One proposed mechanism for this compound's effect on insulin sensitivity is its potential to impede glucose transport via the solute carrier 2A (SLC2A) transporter. mdpi.com However, it is also noted that once this compound is broken down into glucose by trehalase, these glucose molecules can be absorbed by uninhibited SLC2A transporters. mdpi.com

Further research in mice suggests that this compound may improve insulin sensitivity by blocking glucose from entering the liver and activating the Aloxe3 gene. washu.edu, sciencedaily.com This gene activation is thought to enhance the body's ability to utilize insulin in a manner similar to certain diabetes medications. washu.edu, sciencedaily.com Activating Aloxe3 in the liver has been linked to improved insulin sensitivity, increased calorie burning, reduced weight gain and fat accumulation (including in the liver), and lower levels of fats and cholesterol in the blood in mice. washu.edu, sciencedaily.com

It is important to note that while some studies show beneficial effects, the route of administration may influence outcomes. For example, one study in HFD-fed mice found that while injected this compound was effective in reducing insulin insensitivity, oral administration did not yield similar results. frontiersin.org

Hepatic Steatosis and Fatty Liver Disease Studies

This compound has been investigated for its potential effects on hepatic steatosis and fatty liver disease. Studies in HFD-fed mice have demonstrated that this compound treatment can improve hepatic steatosis, including reducing the accumulation of lipid droplets in hepatocytes. frontiersin.org Mice with established obesity treated with this compound also exhibited decreased lipid inclusions in the liver and an increase in glycogen (B147801) content. frontiersin.org this compound supplementation has been shown to reduce hepatic endoplasmic reticulum stress and inflammatory signaling in aged mice. frontiersin.org

Research indicates that this compound may prevent fatty liver disease by blocking the entry of fructose (B13574) into the liver and triggering cellular autophagy, a process that helps clear excess fat buildup within liver cells. sciencedaily.com, medicalnewstoday.com, washu.edu Fructose is considered a significant contributor to nonalcoholic fatty liver disease (NAFLD). sciencedaily.com, medicalnewstoday.com In mice fed a high-fructose diet, providing drinking water containing this compound completely blocked the development of a fatty liver. sciencedaily.com, washu.edu These mice also exhibited lower body weights and reduced circulating levels of cholesterol, fatty acids, and triglycerides. sciencedaily.com, medicalnewstoday.com, washu.edu

Mechanistically, this compound is thought to inhibit solute carrier 2A (SLC2A) proteins, which can induce autophagy and prevent hepatic steatosis. sciencedaily.com, washu.edu By blocking sugar transport into liver cells, this compound may cause the cells to behave as if they are in a state of starvation, initiating autophagy to consume stored fat. washu.edu

More recent research in a HFD-induced mouse NAFLD model and a saturated fatty acid-stimulated cell model indicated that this compound supplementation ameliorated hepatocyte lipid deposition in vitro and hepatic steatosis and hyperlipidemia in vivo. nih.gov this compound was found to alleviate both autophagy flux dysfunction and endoplasmic reticulum (ER) stress, which are considered important mechanisms in NAFLD. nih.gov Under conditions of HFD or saturated fatty acid stimulation, this compound significantly increased the expression and nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, while decreasing the accumulation of p62 and reducing ER stress markers such as IRE1α, XBP-1, CHOP, and BIP. nih.gov Molecular docking studies have shown a strong affinity between this compound and both IRE1α and TFEB. nih.gov These findings suggest that this compound's regulatory effect on the IRE1α-TFEB signaling pathway may be a critical mechanism by which it protects hepatocytes from lipotoxicity-related ER stress and autophagy dysfunction. nih.gov

Influence on Gut Microbiota and Metabolic Outcomes

Dietary this compound has been shown to alter the composition of the intestinal microbiota. mdpi.com The introduction of novel sugars and sweeteners can significantly remodel the gut environment, impacting microbial metabolism and metabolite secretion. mdpi.com Research on this compound as a prebiotic has demonstrated that it can significantly stimulate the growth of certain lactic acid bacteria, particularly Lactococcus lactis spp. and Lactococcus sp. mdpi.com

Studies comparing the influence of different dietary sugars on gut microbiota have shown that diets high in glucose or fructose induce changes in the mouse microbiota, leading to a decrease in the diversity and abundance of Bacteroides and a concurrent increase in the abundance of Proteobacteria. mdpi.com this compound is metabolized differently in the human body compared to glucose. mdpi.com While human trehalase in the small intestine can break down this compound into glucose, some this compound may reach the colon and be metabolized by gut microbes that produce trehalase, such as Escherichia coli, Clostridioides difficile, and species of Blautia and Bacillus. news-medical.net

The impact of this compound on gut microbiota composition can influence metabolic outcomes. In an in vitro colonic model simulating human C. difficile infection (CDI), this compound supplementation remodeled the microbiota and prevented simulated CDI, whereas supplementation with glucose or saline did not. nih.gov, researchgate.net This prevention of CDI in the this compound model was associated with increased abundances of Finegoldia, Faecalibacterium, and Oscillospira, and reduced abundances of Klebsiella and Clostridium spp. nih.gov, researchgate.net Functional analysis of the microbiota in the this compound model revealed differences in metabolic pathways, such as amino acid metabolism, which may contribute to the prevention of CDI. nih.gov, researchgate.net The this compound-induced changes in the microbiota may enhance the recovery of nutritionally competitive bacteria against C. difficile. nih.gov, researchgate.net

However, it is also noted that increased this compound consumption has been linked to the proliferation of certain hyper-virulent strains of C. difficile. news-medical.net While some studies reported that this compound can enhance the virulence of specific C. difficile ribotypes, these variants are widespread and have not been correlated with clinical outcomes in patients with CDI. nih.gov, researchgate.net

Beyond its effects on the gut, this compound's influence on the gut microbiota may also impact the gut-brain axis. nih.gov, researchgate.net, mdpi.com Studies in a mouse model of synucleinopathy, a condition affecting dopaminergic neurons, suggested that this compound might exert neuroprotective effects through its action on the gut microbiota. mdpi.com Oral this compound intake modulated the gut microbiota in these mice, reducing the loss of diversity observed in the model and promoting bacteria negatively correlated with Parkinson's disease in patients. mdpi.com this compound treatment also increased the intestinal secretion of glucagon-like peptide 1 (GLP-1). mdpi.com Since this compound is unlikely to cross the intestinal barrier at the dose used in this study, the effects were suggested to be mediated indirectly via the gut microbiota and GLP-1. mdpi.com

Effects on Obesity and Weight Regulation

Research has explored the effects of this compound on obesity and weight regulation, primarily in animal models. Studies in HFD-fed mice have shown that this compound treatment can reduce body weight, fat mass, and hepatic lipid accumulation. frontiersin.org this compound improved hepatic lipid accumulation and decreased liver weight in these mice. frontiersin.org Reduced adipocyte size and enhanced thermogenic brown fat markers in white adipose tissue (WAT) have also been reported with this compound treatment. frontiersin.org

Continuous administration of this compound to mice fed a normal diet has been shown to induce WAT browning, accompanied by suppression of white adipocyte hypertrophy, elevated body temperature, and decreased blood glucose levels, leading to enhanced energy metabolism. nih.gov This suggests that this compound may act as a thermogenic dietary component to prevent obesity by promoting WAT browning. nih.gov

However, the route of administration appears to be a critical factor in the effects of this compound on obesity and insulin resistance. One study in HFD-fed mice found that while injected this compound was therapeutically effective against weight gain and insulin insensitivity, oral administration failed to rescue HFD-induced obesity and insulin resistance. frontiersin.org Oral this compound treatment in this study had no significant effect on body weight gain, body composition, or tissue weights (iWAT, eWAT, or liver) compared to control animals. frontiersin.org

Some studies suggest that this compound's effects on obesity-related pathology may involve the suppression of adipocyte hypertrophy and improvement of glucose tolerance. researchgate.net this compound has been reported to increase SQSTM1 levels and enhance antioxidative capacity in hepatocytes, and studies in adipocytes have shown that this compound increases SQSTM1 transcription and protein levels without affecting autophagy. researchgate.net These observations suggest potential mechanisms by which this compound may benefit metabolism and potentially prevent or treat obesity-related pathology. researchgate.net

Despite some promising findings in animal models, the effects of this compound on body weight and food intake can vary depending on the study design and conditions. One study measuring body weight, food intake, and water consumption in mice provided with drinking water containing this compound found no significant difference among the groups. researchgate.net

Immunological Research Aspects

This compound has been investigated for its potential to modulate immune responses and its role in inflammatory processes.

Inflammasome Activation Modulation

Research suggests that this compound can attenuate neuroinflammation by inhibiting inflammasome activation. nih.gov, researchgate.net Inflammasomes are protein complexes that play a crucial role in the activation of caspases and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18. wikipedia.org, mdpi.com

Studies have shown that this compound can suppress the production of pro-inflammatory cytokines and inhibit NF-κB signaling pathways, thereby dampening excessive inflammatory responses. preprints.org, mdpi.com Specifically, this compound has been found to significantly inhibit the production of pro-inflammatory cytokines in isolated and cultured macrophages. mdpi.com

The NLRP3 inflammasome is a key component of the innate immune system that can be triggered by various stimuli, leading to the activation of caspase-1 and the release of IL-1β and IL-18. wikipedia.org, wikipedia.org, chemmethod.com this compound has been reported to inhibit NLRP3 inflammasome activation. nih.gov, researchgate.net One mechanism by which this compound may achieve this is by promoting autophagy. nih.gov, preprints.org Autophagy is a cellular process that can help clear damaged organelles and protein aggregates, which can be triggers for inflammasome activation. preprints.org this compound is known to induce autophagy by inhibiting the mTOR pathway, a central regulator of cellular responses to stress and nutrient availability. preprints.org By regulating mTOR signaling, this compound promotes autophagy activation and facilitates the breakdown and recycling of cellular components, which can mitigate the accumulation of toxic aggregates associated with neurodegenerative diseases and potentially reduce inflammasome activation. preprints.org

Furthermore, this compound activates TFEB, a transcription factor that promotes lysosomal biogenesis and autophagy. mdpi.com Under nutrient-rich conditions, TFEB is typically phosphorylated by mTORC1 and remains in the cytoplasm. mdpi.com this compound's ability to promote autophagy and alter nutrient signaling may reduce mTORC1 activity, leading to TFEB dephosphorylation and translocation into the nucleus, where it activates genes involved in lysosomal function and autophagy. mdpi.com

Role in Systemic and Local Inflammatory Responses

This compound has demonstrated effects on both systemic and local inflammatory responses. Studies have evaluated the effects of this compound against endotoxic shock, a condition characterized by significant inflammatory responses triggered by bacterial lipopolysaccharide (LPS). nih.gov In a rat model of endotoxic shock induced by Salmonella enteritidis LPS, this compound treatment reduced hypotension, NF-κB binding activity, IκBα protein loss, and TLR-4 activation. nih.gov Additionally, this compound reduced plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, as well as malondialdehyde (MDA), a marker of oxidative stress. nih.gov this compound also blunted liver and lung injury in this model. nih.gov In contrast, sucrose did not modify the endotoxic shock-induced sequelae. nih.gov These findings suggest that this compound can block the inflammatory cascade triggered by endotoxin (B1171834) shock, potentially by stabilizing biomembranes. nih.gov

This compound's anti-inflammatory properties are also evident in local inflammatory responses. It has been shown to reduce inflammation in human corneal epithelial cells under hyperosmotic stress. researchgate.net The mechanisms behind this compound's anti-inflammatory effects involve the modulation of immune responses and cellular signaling pathways. researchgate.net

In the context of neuroinflammation, this compound attenuates excitotoxicity-induced neuroinflammation by suppressing pro-inflammatory cytokine release and inhibiting inflammasome activation. nih.gov, researchgate.net This involves modulating immune responses by suppressing the production of pro-inflammatory cytokines like IL-1β and TNF-α and inhibiting NF-κB signaling pathways. preprints.org, mdpi.com

Bioengineering and Pharmaceutical Applications

The unique characteristics of this compound have led to its widespread use in bioengineering and the pharmaceutical industry. It is particularly significant for its stabilizing effects on proteins, cells, and other biological materials amsbio.com.

Stabilization of Therapeutic Proteins, Enzymes, and Biologics

This compound is widely recognized as a universal stabilizer for proteins, helping to maintain high enzyme activity and protecting against damage from stresses such as heat amsbio.com. It imparts physical and chemical stability to many proteins and cell types amsbio.com. This compound is frequently employed as a stabilizing agent or cryoprotectant during the freeze-drying and lyophilization of monoclonal antibody formulations researchgate.net. The water replacement and vitrification theories suggest that sugars like this compound protect dried proteins by acting as a water substitute researchgate.netmdpi.com. By replacing water in these interactions, this compound helps stabilize the protein structure even in the absence of water mdpi.com. The formation of hydrogen bonds between the sugar and protein reduces the protein's conformational flexibility, thereby stabilizing its native structure mdpi.com. This compound has been reported to enhance protein stability, supporting its preferential use in formulating biological therapeutics researchgate.net.

Researchers have developed this compound-based glycopolymers as a degradable alternative to conventional polymers like PEG for stabilizing therapeutic biologics and vaccines against thermal and mechanical stress universityofcalifornia.edu. These polymers, incorporating this compound as a side chain, have shown effectiveness in stabilizing various protein classes, including enzymes, growth factors, antibodies, and hormones like insulin, against external stressors such as heat, lyophilization, irradiation, and mechanical agitation universityofcalifornia.edunih.gov. Studies have demonstrated that adding this compound glycopolymer as an excipient can prevent heat and mechanical-induced aggregation and inactivation of insulin nih.gov. The this compound glycopolymer has even outperformed this compound itself in some studies regarding protein stabilization nih.gov.

Cryopreservation of Cells, Tissues, and Organs for Transplantation

This compound has been used as a cryoprotective agent in cryopreservation formulations ectrx.org. Its ability to stabilize the cell membrane by hydrogen bonding to phospholipids (B1166683) during desiccation suggests a similar role in stabilizing the cell membrane during cryopreservation nih.gov. This compound also protects proteins from cold denaturation and cryoprotectant toxicity during cryopreservation nih.gov.

Studies have investigated the use of this compound, sometimes in combination with other cryoprotectants like DMSO, for the cryopreservation of various cell types, tissues, and even organs. For instance, adding this compound to cryopreservation media has been shown to improve the efficiency of cryopreservation of human embryonic stem cells ectrx.org. Combining DMSO and this compound has been found effective for cryopreserving adipocytes, reducing the required amount of DMSO researchgate.netmdpi.com. Some studies suggest that this compound alone may provide cryoprotection without the need for post-thaw washing mdpi.comgoogle.com. Research on cryopreservation protocols using this compound in the absence of conventional cryoprotectants is also being explored google.com. Pretreatment with this compound before freezing has shown increased recovery rates for certain cell types ectrx.org. This compound has also been used in the cryopreservation of tissues like human fetal skin and dog tracheas, showing improved post-thaw outcomes and graft survival nih.gov. The viability of bovine calf testicular tissue cryopreserved with DMSO was higher with increasing this compound concentrations nih.gov.

Development of Gene Delivery Systems (e.g., DNA, RNA)

This compound's stabilizing properties extend to nucleic acids like DNA and RNA. This compound is recognized as a potent enhancer for DNA/RNA amplification technologies, including NASBA and PCR, and can stimulate the activity of certain enzymes at higher temperatures amsbio.com.

Research has explored the use of this compound-based materials in gene delivery systems. Polymers with this compound units have been used as gene delivery systems researchgate.netacs.org. This compound-based block copolycations have shown promise in promoting polyplex stabilization for lyophilization and in vivo plasmid DNA delivery acs.org. These polymers can bind DNA with high affinity and compact genetic material into polyplexes google.com. This compound click polymers have demonstrated high cellular delivery efficiency in vitro and are particularly useful in protecting nucleic acids against degradation google.com. Freeze-drying RNA in the presence of this compound has shown increased stability and retained function, supporting its potential in the development of RNA vaccines nih.gov.

Integration into Nanomaterials and Hydrogels for Biomedical Applications

This compound has been integrated into nanomaterials and hydrogels for various biomedical applications. This compound-based linear polymers, hydrogels, and nanomaterials are being discussed for their utilization in the biomedical field researchgate.netacs.org. These materials have been used as protein stabilizers, gene delivery systems, and to prevent amyloid aggregate formation researchgate.netacs.org.

Hydrogels with covalently incorporated this compound have been synthesized with the aim of obtaining bioprotective carriers for protein release researchgate.net. Incorporating this compound into hydrogels is expected to provide protein stabilization acs.org. Nanocomposite hydrogels, which combine hydrogels with nanoparticles, are being explored for applications like drug delivery and tissue engineering mdpi.com. Cold-responsive this compound release from nanocomposite calcium alginate hydrogels has demonstrated significant improvements in islet transplantation strategies mdpi.comresearchgate.net. This compound-rich nanogels with high conjugated this compound content have been synthesized and shown to sustainably release this compound under physiologically relevant conditions researchgate.net.

Formulations for Ocular Surface Diseases (e.g., Dry Eye Syndrome)

This compound is a widely used ocular pharmaceutical agent that has demonstrated protective properties for the cornea and conjunctival cells mdpi.com. It helps preserve their integrity through mechanisms including inflammation control, homeostasis maintenance, and protection against apoptosis mdpi.com.

This compound-containing ophthalmic solutions are used for the treatment of ocular surface diseases like dry eye syndrome reviewofophthalmology.comnih.gov. Studies have shown that this compound offers several ocular surface benefits, including protection of human corneal epithelial cells from desiccation-induced death and restoration of ocular surface integrity in dry eye models reviewofophthalmology.com. This compound helps rehydrate the tear film, retain moisture, and increase tear film thickness reviewofophthalmology.com. It decreases future irritation by protecting corneal epithelial cells from apoptosis after desiccation and supports tear film homeostasis by restoring osmotic balance to the ocular surface reviewofophthalmology.com.

Combinations of hyaluronic acid and this compound in eye drops have been shown to work better together compared to drops with hyaluronic acid alone for symptom relief in dry eye disease ophthalmology360.com. This combination significantly increases tear film thickness and improves patient symptoms, tear breakup time, and staining ophthalmology360.com. The perioperative use of hyaluronic acid and this compound ophthalmic solution has also shown effectiveness in reducing post-cataract surgery dry eye signs and symptoms mdpi.com.

Development of this compound Analogues and Derivatives

There has been a surge of interest in modifying the structure of this compound to generate analogues with applications in biomedical research and biotechnology nih.gov. Non-degradable this compound analogues could offer advantages as bioprotectants and food additives nih.gov. This compound-based imaging probes and inhibitors are already useful as research tools and may have future value in the diagnosis and treatment of diseases like tuberculosis nih.gov.

The development of synthetic methods to access this compound derivatives has been motivated by interest in bioactive glycolipids found in pathogens like Mycobacterium tuberculosis nih.govacs.org. This compound analogues are being developed to extend the metabolic therapeutic actions of this compound tandfonline.com. These analogues, including 5-thiothis compound, mannothis compound, and lactothis compound, aim to overcome barriers to using this compound as a therapeutic agent tandfonline.com. Degradation-resistant this compound derivatives have emerged as promising therapeutic agents tandfonline.com.

Chemical and chemoenzymatic methods have been used to prepare this compound analogues nih.gov. Enzymatic methods, in particular, have gained attention due to their potential to accelerate the development and applications of this compound and its analogues nih.gov. Novel synthetic methods facilitate access to and evaluation of this compound analogues nih.gov. This compound analogues chemically modified with detectable tags have been successfully applied for the detection and imaging of living Mycobacteria researchgate.net. Unnatural analogues like this compound mono-esters possess immunoregulatory properties and are useful as adjuvants in vaccine development researchgate.net.

Synthesis Methodologies (Chemical and Chemoenzymatic Approaches)

The synthesis of this compound and its analogues presents challenges due to the atypical 1,1-α,α-glycosidic linkage and the molecule's C₂-symmetry nih.govacademie-sciences.frgoogle.com. Both chemical and chemoenzymatic approaches have been developed to overcome these difficulties and facilitate access to this compound derivatives for research and commercial applications nih.govacademie-sciences.frgoogle.comnih.gov.

Chemical synthesis strategies typically involve either the stereoselective 1,1-α,α-glycosylation reaction between two appropriately functionalized glucose units or the desymmetrization of natural this compound using regioselective protection/deprotection steps nih.govacademie-sciences.fr. While chemical synthesis offers flexibility in modifying the this compound structure, these methods can be lengthy, tedious, and often suffer from low yields and stereoselectivity, particularly for the 1,1-α,α-glycosidic bond formation nih.govacademie-sciences.frgoogle.comnih.gov. The 1,1-α,α-glycosidic linkage is a 1,2-cis variety, which is not compatible with neighboring-group participation strategies commonly used for stereoselectively forming 1,2-trans linkages nih.gov.

Chemoenzymatic approaches have gained increasing attention as they can address many drawbacks of chemical synthesis nih.govgoogle.comnih.gov. These methods utilize this compound-synthesizing enzymes, which can form 1,1-α,α-glycosidic bonds with high stereoselectivity from simple, unprotected substrates in aqueous conditions nih.govgoogle.com. Several this compound biosynthetic pathways can be exploited for chemoenzymatic synthesis, including the TPS/TPP pathway and pathways involving this compound glycosyltransferring synthase (TreT) nih.govgoogle.comnih.gov. The TreT pathway, for instance, catalyzes the reversible formation of this compound from ADP-glucose and glucose . Chemoenzymatic methods using enzymes like TreT have been shown to rapidly and efficiently convert a broad variety of glucose analogues into corresponding this compound analogues with complete 1,1-α,α-stereoselectivity nih.gov. This approach is often faster, simpler, and more environmentally friendly compared to traditional chemical synthesis nih.govjove.comyoutube.com.

For example, a two-step chemoenzymatic synthesis of trehalosamine, an aminoglycoside antibiotic and precursor to mycobacterial imaging probes, has been reported using TreT-catalyzed glycosylation nih.govmaine.eduacs.org. This method provides a more efficient route compared to lengthy and low-yielding chemical synthesis routes nih.gov.

Non-degradable Analogues for Enhanced Biopreservation

While native this compound is widely used for biopreservation due to its ability to stabilize biomolecules, it can be degraded by trehalases present in some organisms, including mammals nih.govmdpi.com. This has spurred interest in developing non-degradable this compound analogues that retain the stabilizing properties of this compound but are resistant to enzymatic hydrolysis nih.govresearchgate.netjove.com.

Non-degradable this compound analogues could offer advantages as bioprotectants and potentially as low-calorie food additives nih.govresearchgate.netjove.com. For instance, lacto-trehalose, an analogue where one glucose unit is replaced with galactose, exhibits similar stabilizing properties to this compound but is resistant to degradation by intestinal enzymes, making it attractive as a non-caloric food additive jove.comnih.gov. Research in this area focuses on modifying the this compound structure to prevent enzymatic cleavage while preserving the crucial interactions that provide desiccation and stress protection to biomolecules nih.govresearchgate.net.

Imaging Probes for Metabolic Tracing

This compound metabolism is essential in several pathogens, particularly Mycobacterium tuberculosis, where it is a precursor for crucial cell wall components like this compound monomycolate (TMM) and this compound dimycolate (TDM) nih.govtdblabs.semdpi.comrsc.orgacs.org. The absence of this compound metabolism in mammals makes it an attractive target for developing diagnostic imaging agents and tools to study pathogen biology nih.govtdblabs.segoogle.comrsc.orgrsc.orgrsc.org.

This compound-based imaging probes are designed to be metabolically incorporated into pathogens, allowing researchers to visualize and track this compound metabolism and related cellular processes nih.govtdblabs.segoogle.comrsc.orgpnas.org. These probes often contain detectable moieties such as fluorescent labels, radioisotopes, or azide (B81097)/alkyne tags for bioorthogonal chemistry tdblabs.seacademie-sciences.frjove.comacs.orgresearchgate.net.

Examples of this compound-based imaging probes include:

Fluorescently labeled this compound analogues: FITC-Tre, a fluorescent this compound probe, has been used to label live M. tuberculosis cells by being incorporated into surface glycolipids via the Ag85 pathway tdblabs.se. This allows for imaging intracellular M. tuberculosis within macrophages tdblabs.se. Other fluorescent probes like RMR-Tre have been developed for live mycobacteria imaging, offering advantages like fast, no-wash, low-background fluorescence detection rndsystems.com. CDG-Tre is another fluorogenic this compound probe designed to track phagocytosed M. tuberculosis by being activated by the bacterial enzyme BlaC and subsequently incorporated into the cell wall keystonesymposia.orgnih.gov.

Azide-modified this compound analogues (TreAz): These analogues can be metabolically incorporated into mycobacterial cell wall glycolipids and then detected using bioorthogonal click chemistry with alkyne-functionalized probes nih.govacademie-sciences.fracs.org. Studies using TreAz analogues have revealed different labeling routes depending on the position of the azide modification academie-sciences.fracs.org.

Stable isotope-labeled this compound: Symmetrically ¹³C- and ²H-labeled this compound are used in combination with spectroscopic methods like NMR and mass spectrometry to study the structure and metabolism of this compound and its derivatives nih.gov. Asymmetrically [1-¹³C]-trehalose has also been synthesized for conformational studies nih.gov.

Radiolabeled this compound analogues: ¹⁴C-labeled this compound is a valuable tool for studying this compound metabolism tdblabs.se. Deoxy-[¹⁸F]fluoro-D-trehalose ([¹⁸F]-FDTre) analogues are being investigated as potential positron emission tomography (PET) probes for in vivo imaging of mycobacterial infections rsc.orgresearchgate.net. Cellular uptake experiments have shown that [¹⁸F]-2-FDTre is metabolized by M. smegmatis but not by mammalian cell lines, suggesting its potential for selective imaging of infections caused by this compound-metabolizing bacterial pathogens researchgate.net.

These probes are valuable research tools for understanding this compound metabolism in pathogens and have potential future value in diagnostics nih.govtdblabs.senih.gov.

Methodological Approaches in Trehalose Research

In Vitro Cellular and Biochemical Models

In vitro models are fundamental to dissecting the cellular and biochemical effects of trehalose. These models utilize isolated cells, cell lines, or purified biochemical components to study specific aspects of this compound's interaction with biological systems under controlled conditions.

Cellular models, such as the LC3-GFP HeLa autophagy reporter cell line and neuroepithelial cell line C17.2, have been instrumental in demonstrating that this compound can directly induce de novo autophagosome formation and increase autophagosome flux nih.gov. Studies using these models have shown that this compound can effectively reverse high glucose-suppressed autophagy and reduce the expression of p62 protein, a marker of impaired autophagy nih.gov. Furthermore, in vitro studies on neuronal cell lines, including models for Huntington's disease (HD150Q), have demonstrated that this compound-bearing nanoparticles can significantly enhance cellular uptake and inhibit the intracellular aggregation of mutant huntingtin protein, outperforming free this compound acs.org. These nanoparticles have also been shown to reduce the amyloidogenic cytotoxicity of amyloid fibrils towards neuronal cells acs.org.

Biochemical models often involve studying the interaction of this compound with proteins and membranes. For instance, in vitro experiments have investigated the effect of this compound on the aggregation of model proteins like lysozyme (B549824) and insulin (B600854), revealing that this compound can change the fibrillation pattern, although its effectiveness is influenced by factors like ionic strength mdpi.com. Biochemical characterization of enzymes involved in this compound metabolism, such as This compound-6-phosphate (B3052756) hydrolase, utilizes in vitro assays to determine substrate specificity, kinetic parameters (KM and Kcat values), and the effects of environmental factors like pH, temperature, and salt concentration frontiersin.org.

Data from in vitro studies highlight the direct cellular and molecular effects of this compound:

Model SystemKey Finding(s)Reference
LC3-GFP HeLa and C17.2 cellsInduces de novo autophagosome formation and increases autophagosome flux; reverses high glucose-suppressed autophagy; reduces p62 expression. nih.gov
HD150Q neuronal cells (Huntington's disease model)This compound-bearing nanoparticles inhibit mutant huntingtin aggregation and reduce amyloidogenic cytotoxicity. acs.org
Lysozyme and Insulin (protein aggregation models)Alters protein fibrillation patterns; effectiveness influenced by ionic strength. mdpi.com
This compound-6-phosphate hydrolase (enzyme)Characterization of substrate specificity and kinetic parameters (KM, Kcat). frontiersin.org

In Vivo Animal Models of Disease and Stress

Animal models are crucial for evaluating the effects of this compound in a complex biological system, allowing researchers to study its impact on disease progression, physiological functions, and responses to stress. Various animal models have been employed to investigate the therapeutic potential and protective roles of this compound.

This compound has shown promise in numerous animal models of neurodegenerative diseases, including models for Huntington's, Alzheimer's, and Parkinson's diseases, by inhibiting protein aggregation and promoting the clearance of accumulated proteins through autophagy archivesofmedicalscience.comresearchgate.netmdpi.com. Studies in mouse models of Batten disease have demonstrated that this compound supplementation promotes the clearance of proteolipid aggregates, improves histopathological markers, enhances cell survival, reduces oxidative stress, prolongs survival, and reduces brain atrophy researchgate.net. In zebrafish models, this compound has been shown to rescue locomotor impairment researchgate.net.

Animal models of metabolic disorders have also been utilized. While some studies in mice have investigated the effects of orally administered this compound on diet-induced obesity and metabolic dysfunction, the results can be surprising and sometimes conflicting depending on the specific model and administration route frontiersin.org.

Furthermore, animal models are used to study this compound's effects on stress responses and specific organ functions. For example, studies in rats have explored this compound's impact on hypertension-induced vascular impairments, showing that it can reduce such impairments frontiersin.orgfrontiersin.org. Conversely, other studies in rats under physiological conditions have associated this compound with arterial impairments, increased oxidative stress, and accelerated vascular aging frontiersin.orgfrontiersin.org. More recently, studies in mice have shown that chronic this compound treatment can induce bladder smooth muscle hypercontractility, linked to increased oxidative stress and cellular senescence, providing a model for studying bladder dysfunction frontiersin.orgfrontiersin.org.

Key findings from in vivo animal models include:

Animal ModelDisease/Condition StudiedKey Finding(s)Reference
Mouse models (Huntington's, Alzheimer's, Parkinson's)Neurodegenerative diseasesInhibits protein aggregation; promotes clearance of accumulated proteins; neuroprotective effects. archivesofmedicalscience.commdpi.com
Mouse models (Batten disease)Neuronal ceroid lipofuscinoses (NCL)Promotes proteolipid aggregate clearance; improves histopathology, cell survival, oxidative stress; prolongs survival; reduces brain atrophy. researchgate.net
Zebrafish models (CLN5 knockdown)Neuronal ceroid lipofuscinoses (NCL)Rescues locomotor impairment. researchgate.net
Rat modelsHypertension-induced vascular impairmentsReduces vascular impairments. frontiersin.orgfrontiersin.org
Rat models (physiological conditions)Arterial functionAssociated with arterial impairments, increased oxidative stress, and accelerated vascular aging. frontiersin.orgfrontiersin.org
Mouse modelsBladder functionChronic treatment induces bladder smooth muscle hypercontractility, linked to oxidative stress and cellular senescence. frontiersin.orgfrontiersin.org

Transgenic Organism Development (Plants, Microorganisms, Animals)

Genetic modification to alter this compound metabolism has been a significant approach in understanding its roles and enhancing stress tolerance in various organisms. This involves developing transgenic organisms that either overexpress this compound biosynthetic genes or have modified trehalase activity.

In plants, the development of transgenic lines overexpressing bacterial or yeast this compound biosynthetic genes (such as otsA and otsB from E. coli or ScTPS1 from yeast) has been a key strategy to enhance this compound accumulation and improve abiotic stress tolerance, particularly against drought, cold, heat, and salt researchgate.netoup.commdpi.com. Early attempts in tobacco and potato demonstrated improved drought tolerance in transgenic plants expressing these genes researchgate.netmdpi.com. However, these plants often exhibited undesirable morphological and growth abnormalities, suggesting that not only this compound accumulation but also the signaling role of this compound-6-phosphate (T6P), an intermediate in this compound synthesis, plays a critical role in plant development researchgate.netmdpi.com. Subsequent approaches have aimed to enhance stress resistance while minimizing these negative effects, often by using tissue-specific or inducible promoters researchgate.net.

Transgenic microorganisms have been developed to optimize this compound production or study its metabolic pathways. For example, metabolic engineering of Corynebacterium glutamicum has been undertaken to overproduce this compound by focusing on different biosynthetic pathways, including the TreYZ pathway asm.org.

While the concept of genetically modifying animals to study this compound metabolism exists, research in this area, particularly in creating transgenic animal models specifically for this compound accumulation or altered metabolism, is less commonly reported compared to plants and microorganisms in the provided context. However, studies involving the introduction and expression of bacterial this compound synthesis genes in human fibroblasts have shown enhanced tolerance to drying, indicating the potential for such approaches in animal cells oup.com.

Systems Biology Approaches (e.g., Genomics, Proteomics, Lipidomics, Metabolomics)

Systems biology approaches, which integrate data from various "omics" fields, are increasingly employed to gain a holistic understanding of this compound's effects within biological systems. These approaches help to unravel the complex interactions and pathways influenced by this compound.

Genomics involves studying the entire genome of an organism to identify genes related to this compound synthesis, degradation, or transport, and how their expression is regulated under different conditions or in response to this compound treatment frontiersin.orgcore.ac.uk. Transcriptomics, a part of genomics, focuses on the global analysis of gene expression levels (RNA) to understand how this compound affects the transcription of various genes frontiersin.orgcore.ac.uk.

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, to determine how this compound influences protein expression profiles and cellular protein networks frontiersin.orgcore.ac.uk. This can reveal how this compound affects protein folding, aggregation, and degradation pathways like autophagy archivesofmedicalscience.commdpi.com.

Metabolomics and lipidomics analyze the complete set of metabolites and lipids, respectively, within a biological sample. These approaches are used to understand how this compound impacts cellular metabolism and lipid profiles. For instance, metabolomics can help track the flow of carbon through this compound metabolic pathways and identify downstream metabolic changes influenced by this compound mdpi.comnih.govoatext.com. Lipidomics can provide insights into how this compound interacts with and stabilizes cellular membranes oatext.com.

Integrating data from these different omics levels provides a more comprehensive picture of this compound's biological effects. For example, combining transcriptomics, metabolomics, and lipidomics data can help elucidate the mechanisms by which this compound or its metabolic intermediates affect stress tolerance or cellular processes like autophagy frontiersin.org.

Systems biology approaches applied to this compound research:

Omics FieldFocus of AnalysisRelevance to this compound ResearchReference
GenomicsGenome structure, gene content, gene regulationIdentifying genes involved in this compound metabolism; understanding transcriptional regulation in response to this compound. frontiersin.orgcore.ac.uk
TranscriptomicsGlobal gene expression levels (RNA)Assessing how this compound affects the transcription of genes related to stress response, metabolism, or disease pathways. frontiersin.orgcore.ac.uk
ProteomicsProtein abundance, modifications, interactionsStudying how this compound influences protein expression, folding, aggregation, and degradation pathways (e.g., autophagy). frontiersin.orgcore.ac.uk
MetabolomicsComplete set of small molecule metabolitesAnalyzing the impact of this compound on cellular metabolic pathways; tracking carbon flux; identifying metabolic biomarkers. mdpi.comnih.govoatext.com
LipidomicsComplete set of lipidsInvestigating how this compound affects lipid profiles and membrane composition/stability. oatext.com
Multi-omics IntegrationCombined analysis of data from multiple omics fieldsProviding a holistic view of this compound's effects on biological systems; uncovering complex interactions and regulatory networks. frontiersin.org

Biophysical Techniques for Macromolecule and Membrane Studies (e.g., Spectroscopy, Microscopy, Molecular Dynamics Simulations, Electrophysiology)

Biophysical techniques provide detailed insights into the interactions of this compound with biological macromolecules and membranes at the molecular level. These methods are essential for understanding the mechanisms underlying this compound's protective and stabilizing properties.

Spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy, are used to study the structure, dynamics, and interactions of proteins and other biomolecules in the presence of this compound nagase.comfiveable.me. NMR can provide atomic-resolution information on molecular interactions and conformational changes fiveable.me. Mass spectrometry is used for identifying and quantifying biomolecules and studying protein modifications and interactions fiveable.me. CD spectroscopy is useful for analyzing changes in protein secondary structure upon interaction with this compound. Localized surface plasmon resonance (LSPR) spectroscopy has been used to quantitatively analyze the influence of this compound on the binding of amyloid-β peptides to model lipid membranes, demonstrating that this compound can reduce peptide binding nih.gov.

Microscopy techniques, including Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), allow for the visualization of biological structures and events influenced by this compound nih.govresearchgate.net. AFM can provide high-resolution topographical images of membranes and protein aggregates, and can even measure mechanical properties fiveable.me. TEM can visualize the formation of protein aggregates or the structure of cellular components. AFM has been used in conjunction with LSPR to visualize model lipid membranes and elucidate the effect of this compound on membrane morphology nih.gov.

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the behavior of molecules over time, providing insights into the dynamic interactions between this compound, proteins, and membranes at an atomic level researchgate.net. MD simulations have shown that this compound can interact with phospholipid headgroups in membranes, forming hydrogen bonds and replacing water molecules, which contributes to membrane stabilization researchgate.net.

Electrophysiology techniques, such as patch-clamp and black lipid membrane (BLM) electrophysiology, are used to measure the electrical properties of cells and membranes, providing insights into ion channel function and membrane integrity fiveable.meresearchgate.net. BLM electrophysiology has been used to demonstrate that this compound can reduce ionic current leakage across membranes damaged by amyloid-β peptides, highlighting its protective effect on membrane integrity researchgate.net.

Examples of biophysical techniques in this compound research:

TechniqueApplication in this compound ResearchReference
NMR SpectroscopyStudying structure, dynamics, and interactions of biomolecules with this compound. nagase.comfiveable.me
Mass Spectrometry (MS)Identifying and quantifying biomolecules; studying protein modifications and interactions. nagase.comfiveable.me
Circular Dichroism (CD) SpectroscopyAnalyzing changes in protein secondary structure. fiveable.me
Localized Surface Plasmon Resonance (LSPR)Quantifying binding of molecules (e.g., amyloid-β) to membranes in the presence of this compound. nih.gov
Atomic Force Microscopy (AFM)Visualizing membrane morphology and protein aggregates; measuring mechanical properties. fiveable.menih.govresearchgate.net
Transmission Electron Microscopy (TEM)Visualizing protein aggregates and cellular structures. researchgate.net
Molecular Dynamics (MD) SimulationsSimulating interactions of this compound with proteins and membranes at the atomic level. researchgate.net
Electrophysiology (e.g., BLM)Measuring membrane integrity and ion leakage; assessing protective effects of this compound on damaged membranes. fiveable.meresearchgate.net

Biochemical and Enzymatic Assays for Metabolic Pathway Analysis

Biochemical and enzymatic assays are fundamental for analyzing this compound metabolic pathways, including its synthesis and degradation. These assays measure the activity of specific enzymes involved in this compound metabolism and quantify this compound and related metabolites.

Enzymatic assays are widely used for quantifying this compound in biological samples. One common method utilizes trehalase, the enzyme that cleaves this compound into two glucose molecules acs.org. The resulting glucose can then be quantified using coupled enzymatic reactions involving hexokinase and glucose-6-phosphate dehydrogenase, which ultimately lead to the production of NADPH, measurable by absorbance acs.org. This method is specific for this compound but can be affected by high levels of endogenous glucose in complex samples acs.org.

Assays for enzymes involved in this compound biosynthesis, such as this compound-6-phosphate synthase (TPS) and this compound-6-phosphate phosphatase (TPP), are used to study the activity of the OtsAB pathway nih.govresearchgate.net. Similarly, assays for enzymes like this compound synthase (TreS) and the enzymes of the TreYZ pathway (maltooligosylthis compound synthase (TreY) and maltooligosylthis compound trehalohydrolase (TreZ)) are used to investigate alternative biosynthetic routes found in some organisms asm.orgresearchgate.netnih.gov. These assays often involve incubating the enzyme with its substrate and measuring the production of the product or consumption of the substrate using techniques like spectrophotometry or chromatography asm.orgresearchgate.net.

High-performance liquid chromatography (HPLC) coupled with detectors such as refractive index (RID) or mass spectrometry (MS), including LC-MS/MS, are also used for the quantification of this compound and related metabolites mdpi.comnih.govacs.org. LC-MS/MS-based assays offer high sensitivity and specificity, making them suitable for quantifying low concentrations of this compound in complex biological matrices nih.govacs.org. Stable-isotope labeling experiments, often coupled with LC-MS/MS, are employed to measure the flux of carbon through this compound metabolic pathways, providing insights into the rates of synthesis and utilization from different carbon sources nih.gov.

Biochemical and enzymatic assays provide crucial data on this compound metabolism:

MethodApplicationKey Information ProvidedReference
Enzymatic this compound Assay (using trehalase)Quantification of this compound in biological samples.This compound concentration. nih.govacs.org
Enzyme Activity Assays (for TPS, TPP, TreS, TreY, TreZ)Measuring the catalytic activity of enzymes in this compound metabolic pathways.Enzyme kinetics (KM, Vmax), substrate specificity, effects of regulators. frontiersin.orgasm.orgresearchgate.net
HPLC-RIDQuantification of this compound and other sugars after chromatographic separation.Concentration of this compound and other detectable carbohydrates. acs.org
LC-MS/MSHighly sensitive and specific quantification of this compound and related metabolites in complex samples.Precise concentration of this compound and metabolites; suitable for low concentrations. mdpi.comnih.govacs.org
Stable-Isotope Labeling (with LC-MS/MS)Tracing carbon flow through metabolic pathways involving this compound.Rates of synthesis and degradation; contribution of different carbon sources to this compound pool; metabolic flux analysis. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Remaining Unclear Mechanisms of Action and Specific Targets

Despite significant progress, the precise mechanisms by which trehalose exerts its beneficial effects, particularly in complex biological systems, are not fully elucidated, and its specific cellular targets require further identification. While this compound is known to induce autophagy, the exact pathway remains a subject of investigation. Some studies suggest an mTOR-independent pathway, potentially involving AMPK activation, while others indicate that this compound may drive autophagy through the activation of transcription factor EB (TFEB) by inhibiting mTORC1 signaling or decreasing Akt activity. preprints.orgmdpi.comnih.govnih.govmdpi.commdpi.comnih.govresearchgate.netresearchgate.net The prevailing hypothesis suggests this compound protects neurons by inducing autophagy, thereby clearing protein aggregates, although results from cell studies have been less certain and some research suggests this compound might interfere with autophagy flux. researchgate.netnih.gov Further research is needed to fully understand the mechanisms of action of TFEB activators like this compound and evaluate their efficacy and safety in clinical settings. patsnap.com this compound has also been shown to mitigate oxidative stress, stabilize cellular membranes, modulate mitochondrial function, and attenuate neuroinflammation by suppressing pro-inflammatory cytokine release and inhibiting inflammasome activation. preprints.orgmdpi.comresearchgate.netnih.gov However, the precise molecular targets and pathways involved in these protective effects warrant further investigation. The role of this compound as a signaling molecule involved in the regulation of metabolism in microorganisms also remains unclear, and its targets and mechanisms of action should be identified. mdpi.com

Investigation of Cross-Talk with Other Intracellular Signaling Pathways and Regulatory Networks

Emerging research is exploring the intricate cross-talk between this compound signaling and other intracellular pathways and regulatory networks. In plants, this compound metabolism and signaling are areas of emerging significance, with this compound 6-phosphate (T6P) playing a central role in coordinating metabolism with development. annualreviews.org There is considerable cross-talk between this compound and SnRK signaling networks in plants, functioning as signaling partners involved in regulating plant growth, development, and stress responses. frontiersin.org T6P signaling has been shown to regulate root branching through master kinases SNF1-related kinase-1 (SnRK1) and Target of Rapamycin (B549165) (TOR), with involvement of the plant hormone auxin. pnas.org Increase of T6P levels increases root branching through coordinated inhibition of SnRK1 and activation of TOR. pnas.org Auxin impacts this T6P function by transcriptionally down-regulating a T6P-degrader. pnas.org Studies in Candida albicans have linked the lack of this compound to accelerated apoptosis through the regulation of the Ca2+ signaling pathway and caspase activity. plos.org this compound has also been shown to influence MAPK/AMPK signaling pathways in neuroblastoma cells. mdpi.com Another pathway related to glucose homeostasis and affected by this compound involves eLOX3 and PPARγ signaling pathways. nih.gov Further investigation is needed to fully delineate these complex interactions and their implications for various physiological and pathological processes.

Advancements in Targeted Delivery Strategies for Enhanced Efficacy

A significant challenge in realizing the full therapeutic potential of this compound is its poor bioavailability due to its hydrophilic nature and susceptibility to enzymatic degradation. acs.orgnih.govresearchgate.net Consequently, there is a growing focus on developing targeted delivery strategies to enhance its efficacy and improve its pharmacokinetic profile. Nanotechnology offers a promising approach for delivering this compound, particularly to target cells and tissues. acs.orgnih.govresearchgate.netnih.gov Strategies include the use of nanosized carriers in which this compound can be incorporated by chemical conjugation or physical entrapment. acs.orgnih.gov These nanocarriers can protect this compound against enzymatic degradation, improve systemic circulation and bioavailability, and potentially enable targeting through the attachment of targeting moieties. acs.orgnih.gov Examples of investigated nanocarriers include this compound-releasing nanogels, this compound-based nucleolipids embedded in nanoparticles, thermally responsive nanocapsules, liposomes, and nanoparticles based on polymers like poly(N-isopropylacrylamide-co-butyl acrylate) and chitosan–tripolyphosphate. researchgate.netnih.govacs.orgresearchgate.net Research is also exploring the use of this compound as a coating agent for drug delivery systems, for instance, in pH-sensitive aerogels for targeted delivery to colon cancer. rsc.org Future research on this compound-bearing carriers for autophagy stimulation should also focus on effective brain targeting and blood–brain barrier crossing, given the potential of this compound for neurodegenerative disorders. acs.org

Development of Novel Synthetic Approaches for this compound and its Derivatives for Specific Applications

The development of novel synthetic methods is crucial for accessing this compound analogues with tailored properties for specific biomedical and biotechnological applications. nih.gov While industrial-scale enzymatic synthesis of native this compound from starch is established, the synthesis of this compound derivatives often involves challenging chemical or chemoenzymatic methods requiring tedious protection/deprotection steps and sometimes yielding low amounts. nih.govacs.orgresearchgate.net Recent advancements include stereoselective 1,1-α,α-glycosylation reactions and desymmetrization of natural this compound. nih.gov Chemoenzymatic approaches utilizing enzymes like this compound-synthesizing glycosyltransferase (TreT) are being explored for efficient synthesis of labeled this compound and derivatives. nih.gov The development of synthetic methods to access this compound derivatives has been motivated by interest in bioactive glycolipids from M. tuberculosis, such as this compound monomycolate (TMM) and this compound dimycolate (TDM), which have immunomodulatory properties. nih.govwgtn.ac.nzmdpi.com Novel catalytic methods for the stereoselective synthesis of 2-deoxy this compound derivatives have also been developed. acs.org Research is also focused on synthesizing this compound-based polymers, nanoparticles, hydrogels, and thermoset networks with unique properties that can outperform this compound itself, for applications such as protein stabilizers, gene delivery systems, and inhibitors of amyloid aggregate formation. acs.org The synthesis of photocrosslinkable this compound derivatives and pegylated this compound derivatives for applications in biomaterials and cryoprotection is also being investigated. mdpi.commdpi.com

Q & A

Q. How can researchers accurately quantify trehalose in biological samples, and what methodological considerations are critical for reproducibility?

this compound quantification requires validated analytical methods. High-performance liquid chromatography (HPLC) and enzymatic assay kits (e.g., this compound-specific hydrolase-based assays) are widely used. For high-throughput studies, enzymatic kits offer time efficiency and scalability, but HPLC provides higher specificity for complex matrices. Calibration curves must cover expected concentration ranges (e.g., 0–100 g/L), and validation should include recovery tests and inter-assay precision checks .

Q. What experimental design principles should guide dose optimization for this compound in in vitro studies?

Dose-response experiments should employ factorial designs (e.g., 3x3 factorial block designs) to test interactions between this compound concentrations and other variables (e.g., co-solutes or stressors). For example, a study testing this compound’s cryoprotective effects might use ANOVA with post hoc tests (e.g., Tukey’s HSD) to identify optimal doses (e.g., 0.05M for motility studies in cell models). Replication (≥2) and controls (e.g., untreated or maltose-treated samples) are essential to isolate this compound-specific effects .

Q. How do researchers differentiate this compound’s metabolic contributions from those of other disaccharides in model organisms?

Isotopic tracing (e.g., ¹³C-labeled this compound) paired with metabolomics can track this compound assimilation pathways. In C. elegans, mutants lacking this compound biosynthesis genes (e.g., tps-1, tps-2) are used to study this compound’s role in lifespan extension and stress resistance. Comparative studies with glucose or sucrose controls help clarify this compound-specific mechanisms, such as its anhydrobiotic role in dauers .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s dual role as a stress protectant and a metabolic signal in eukaryotic systems?

this compound stabilizes biomolecules via water replacement and vitrification during desiccation. Its signaling role involves interactions with TOR (Target of Rapamycin) and AMPK pathways, modulating autophagy and stress-response genes. Advanced studies combine transcriptomics (e.g., RNA-seq of tps-2 mutants) and structural biology (e.g., crystallography of this compound-protein complexes) to dissect these dual functions. Contradictory findings (e.g., downregulated tps-2 mRNA in stressed dauers despite this compound accumulation) highlight the need for tissue-specific and temporal resolution in data collection .

Q. How can researchers resolve contradictions in this compound’s efficacy across experimental models (e.g., yeast vs. mammalian cells)?

Discrepancies often arise from differences in trehalase activity, membrane permeability, or endogenous this compound synthesis pathways. For mammalian studies, this compound delivery methods (e.g., liposomal encapsulation) may bypass permeability barriers. Meta-analyses of proteomic datasets can identify conserved vs. species-specific interactors (e.g., this compound-binding chaperones). Systematic reviews should account for model-specific variables, such as cell type or stress induction protocols .

Q. What genetic engineering strategies enhance this compound production in non-native hosts for mechanistic studies?

Heterologous expression of this compound synthase (TreS) or TPS/TPP complexes in E. coli or S. cerevisiae enables controlled this compound biosynthesis. For example, codon-optimized TreS genes from Pseudomonas spp. can be integrated into yeast plasmids under inducible promoters. CRISPR-Cas9 editing of competing pathways (e.g., glycogen synthesis) in transgenic plants (e.g., Arabidopsis) further optimizes yield. Process parameters (pH, temperature) must be tailored to host physiology to avoid feedback inhibition .

Q. How should researchers address variability in this compound’s stabilizing effects on proteins during experimental replication?

Variability often stems from differences in protein structure, this compound purity (>98%), or residual moisture in lyophilized samples. Experimental protocols should standardize this compound sources (e.g., GC10312A, a high-purity reference standard) and include controls for amorphous vs. crystalline this compound states. Cryogenic milling of this compound dihydrate ensures consistent amorphous phase preparation, critical for reproducibility in stabilization assays .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in multifactorial experiments?

Multivariate analysis (e.g., MANOVA) is suitable for experiments with multiple response variables (e.g., motility, viability, oxidative markers). For uniform design optimization (e.g., four-factor nine-level experiments), regression models (e.g., quadratic or cubic fits) predict optimal conditions (e.g., pH 7.1, 22°C for TreS activity). Sensitivity analysis identifies critical factors, reducing overfitting risks in small-sample studies .

Q. How can researchers validate this compound’s role in metabolic pathways when genetic knockouts yield ambiguous phenotypes?

Complementary approaches include:

  • Rescue experiments : Reintroducing this compound via exogenous supplementation in knockout models.
  • Isotope-assisted flux analysis : Comparing ¹³C-labeled glucose vs. This compound incorporation into TCA cycle intermediates.
  • Multi-omics integration : Correlating this compound levels with transcriptomic/proteomic shifts in stress-response pathways .

Q. What criteria distinguish artefactual results from genuine this compound-specific effects in cell-based assays?

Artefacts may arise from impurities in commercial this compound (e.g., endotoxins) or osmotic stress from high concentrations. Rigorous controls include:

  • Osmolarity-matched controls : Using inert osmolytes (e.g., mannitol) at equivalent concentrations.
  • Purity validation : COA (Certificate of Analysis) review for endotoxin levels and HPLC purity checks.
  • Dose-response linearity : Non-linear effects at high doses (>0.1M) suggest non-specific osmotic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.